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2-(4-Ethylphenyl)piperidine Documentation Hub

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  • Product: 2-(4-Ethylphenyl)piperidine
  • CAS: 383128-78-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the 2-Arylpiperidine Scaffold: A Case Study on the Uncharacterized 2-(4-Ethylphenyl)piperidine

A Note to the Researcher: This technical guide addresses the chemical structure, properties, and potential significance of 2-(4-Ethylphenyl)piperidine. A thorough review of scientific literature and chemical databases re...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This technical guide addresses the chemical structure, properties, and potential significance of 2-(4-Ethylphenyl)piperidine. A thorough review of scientific literature and chemical databases reveals that this specific compound is not characterized. No published data on its synthesis, physicochemical properties, or biological activity is currently available. Therefore, this guide will focus on the broader, well-documented, and pharmacologically significant class of 2-arylpiperidines , to which 2-(4-Ethylphenyl)piperidine belongs. The principles, synthetic strategies, and biological contexts discussed herein provide a foundational framework for the potential synthesis and investigation of this novel compound.

Introduction to the 2-Arylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylpiperidine moiety offers a unique three-dimensional structure that has proven to be a critical pharmacophore for a multitude of biological targets.[1] These compounds are integral to drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1] The structural rigidity of the piperidine ring combined with the diverse electronic and steric properties of the aryl group allows for fine-tuning of a molecule's interaction with protein binding pockets, enhancing its efficacy and selectivity.[1]

The general structure of a 2-arylpiperidine is characterized by a phenyl group (which can be substituted, as in the case of the target molecule) directly attached to a carbon atom adjacent to the nitrogen of the piperidine ring.

Physicochemical and Structural Properties

While specific data for 2-(4-Ethylphenyl)piperidine is unavailable, we can infer its general properties from the parent compound, 2-phenylpiperidine, and the broader class of 2-arylpiperidines.

Predicted Properties of 2-(4-Ethylphenyl)piperidine

Based on its constituent parts (a piperidine ring and a 4-ethylphenyl group), we can predict the following general characteristics:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₉NBased on the combination of a piperidine (C₅H₁₀N) and a 4-ethylphenyl (C₈H₉) fragment.
Molecular Weight ~189.30 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow liquid or low-melting solid at standard conditions.[3]Many simple 2-arylpiperidines are liquids or oils.[3]
Solubility Soluble in common organic solvents (e.g., dichloromethane, methanol, THF); sparingly soluble in water.The hydrophobic ethylphenyl group and the largely aliphatic piperidine ring would dominate its solubility profile.
Basicity (pKa) Expected to be a weak base, with the pKa of the protonated amine likely in the range of 9-11.Similar to other secondary amines in a piperidine ring.
Chirality The C2 position is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S).Asymmetric synthesis or chiral separation would be required to obtain a single enantiomer.
Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. In 2-arylpiperidines, the bulky aryl substituent generally prefers an equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational preference is a critical determinant of the molecule's biological activity, as it dictates the spatial orientation of the pharmacophoric groups.

Synthesis of 2-Arylpiperidines: Methodologies and Mechanistic Insights

The synthesis of 2-arylpiperidines is a well-explored area of organic chemistry, driven by their pharmaceutical importance.[4] Methodologies can be broadly categorized into the construction of the piperidine ring with the aryl group already in place, or the introduction of the aryl group onto a pre-existing piperidine or pyridine precursor.

General Synthetic Strategies

Two primary strategies dominate the synthesis of the 2-arylpiperidine core:

  • Cyclization of Acyclic Amines: This approach involves building the piperidine ring from a linear precursor that already contains the necessary carbon and nitrogen atoms. Key methods include:

    • Intramolecular reductive amination.[4]

    • Aza-Prins cyclization.[4]

    • Ring-closing metathesis.[4]

  • Modification of Pre-existing Rings: This is a more common and often more versatile approach. It includes:

    • Hydrogenation of 2-Arylpyridines: The catalytic reduction of a 2-arylpyridine is one of the most direct routes. Various catalysts, including those based on iridium, cobalt, and ruthenium, have been developed for this transformation, often with high stereoselectivity.[2]

    • Direct Arylation of Piperidines: This involves the deprotonation of an N-protected piperidine at the C2 position, followed by coupling with an aryl halide. Palladium-catalyzed coupling reactions are particularly effective.[5]

    • Aza-Achmatowicz Rearrangement and Arylation: A powerful modern method involves the aza-Achmatowicz rearrangement of furan-derived precursors to create a dihydropyridinone intermediate, which can then be arylated using palladium catalysis. This offers a highly flexible route to functionally diverse 2-arylpiperidines.[4][6]

Exemplary Synthetic Workflow: Palladium-Catalyzed Arylation

This workflow illustrates a common and robust method for synthesizing 2-arylpiperidines, which could be adapted for the synthesis of 2-(4-Ethylphenyl)piperidine.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Directed C2-Lithiation and Transmetalation cluster_2 Step 3: Palladium-Catalyzed Cross-Coupling cluster_3 Step 4: Deprotection Piperidine Piperidine N_Boc_Piperidine N-Boc-Piperidine Piperidine->N_Boc_Piperidine Protection Protecting_Group Boc₂O or similar Protecting_Group->N_Boc_Piperidine sBuLi_TMEDA s-BuLi / TMEDA Organozinc_Intermediate C2-Organozinc Intermediate N_Boc_Piperidine->Organozinc_Intermediate Deprotonation & Transmetalation sBuLi_TMEDA->Organozinc_Intermediate ZnCl2 ZnCl₂ ZnCl2->Organozinc_Intermediate Aryl_Halide 4-Ethyl-bromobenzene Protected_Product N-Boc-2-(4-Ethylphenyl)piperidine Organozinc_Intermediate->Protected_Product Negishi Coupling Aryl_Halide->Protected_Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Protected_Product Acid TFA or HCl Final_Product 2-(4-Ethylphenyl)piperidine Protected_Product->Final_Product Deprotection Acid->Final_Product

Caption: General workflow for the synthesis of 2-arylpiperidines via directed lithiation and cross-coupling.

Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of N-Boc-2-Arylpiperidines

This protocol is a generalized representation based on published methods and must be adapted and optimized for the specific synthesis of 2-(4-Ethylphenyl)piperidine.[5]

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 4-Bromo-ethylbenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Formation of the Organozinc Reagent: To a solution of N-Boc-piperidine (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF at -78 °C, add s-BuLi (1.1 eq.) dropwise. Stir the solution at -78 °C for 3 hours. To this solution, add a solution of anhydrous ZnCl₂ (1.2 eq.) in THF and allow the mixture to warm to room temperature.

  • Cross-Coupling Reaction: In a separate flask, prepare a solution of 4-bromo-ethylbenzene (1.5 eq.), Pd(OAc)₂ (0.05 eq.), and PPh₃ (0.10 eq.) in anhydrous THF. Add this solution to the freshly prepared organozinc reagent. Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(4-ethylphenyl)piperidine.

  • Deprotection: Dissolve the purified N-Boc-2-(4-ethylphenyl)piperidine in DCM. Add TFA (5-10 eq.) and stir at room temperature for 2-4 hours. Remove the solvent and excess acid under reduced pressure. Dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., NaHCO₃) to neutralize. Extract with an organic solvent, dry, and concentrate to yield the final product, 2-(4-ethylphenyl)piperidine.

Pharmacological Significance and Potential Applications

The 2-arylpiperidine scaffold is a cornerstone of many pharmacologically active compounds.[7] The specific biological activity is highly dependent on the nature and substitution pattern of the aryl ring and any substituents on the piperidine nitrogen.

Known Biological Activities of 2-Arylpiperidines
  • Opioid Receptor Modulation: Phenylpiperidine derivatives are a well-known class of opioid analgesics, with fentanyl and its analogs being prominent examples.[8][9] These compounds typically have the phenyl group at the 4-position, but the broader principle of arylpiperidines interacting with opioid receptors is well-established.

  • Neurokinin (NK₁) Receptor Antagonism: Several potent NK₁ receptor antagonists, which have applications as antiemetics and antidepressants, feature the 2-arylpiperidine core.[6]

  • Anticancer Activity: Piperidine-containing molecules have been investigated as anticancer agents, with some derivatives showing cytotoxicity against various cancer cell lines.[7][10][11]

  • Antihypertensive Agents: Certain piperidine derivatives have been developed as T-type Ca²⁺ channel blockers, demonstrating potential for treating hypertension.[12]

The introduction of a 4-ethylphenyl group at the 2-position of the piperidine ring creates a novel chemical entity. Its specific pharmacological profile would need to be determined through extensive biological screening, including receptor binding assays and functional assays across a range of targets.

Analytical Characterization

Once synthesized, the structure of 2-(4-Ethylphenyl)piperidine would be confirmed using a standard suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of the ethylphenyl and piperidine moieties. 2D NMR techniques (e.g., COSY, HSQC) would be used for unambiguous assignment of all signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as N-H stretching for the secondary amine and C-H stretching for the aromatic and aliphatic portions.

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically pure samples, chiral HPLC would be used to determine the enantiomeric excess (ee).

Conclusion and Future Directions

While 2-(4-Ethylphenyl)piperidine remains an uncharacterized molecule, its structural class—the 2-arylpiperidines—is of profound importance in drug discovery and development. This guide has outlined the general properties, robust synthetic strategies, and known pharmacological contexts for this scaffold. The synthesis of 2-(4-Ethylphenyl)piperidine is feasible using established methodologies, such as palladium-catalyzed cross-coupling. Following a successful synthesis and thorough analytical characterization, the compound would be a prime candidate for biological screening to uncover its potential therapeutic applications. Future research would involve the synthesis of both the racemate and the individual enantiomers to explore any stereospecific biological activity, followed by structure-activity relationship (SAR) studies to optimize its pharmacological profile.

References

  • Zhang, P., et al. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. PubMed. Available at: [Link]

  • Zhang, P., et al. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. ACS Publications. Available at: [Link]

  • This reference was not used in the final response.
  • Kaya, S., et al. (2025).
  • Kaya, S., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. Available at: [Link]

  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • Krasovskiy, A., et al. (2006). Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine. ACS Publications. Available at: [Link]

  • (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Lee, K., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. Available at: [Link]

  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. AHS. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • This reference was not used in the final response.
  • (n.d.). Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? Medznat.ru. Available at: [Link]

  • This reference was not used in the final response.
  • This reference was not used in the final response.

Sources

Exploratory

2-(4-Ethylphenyl)piperidine CAS number and synonyms

The following technical guide details the identification, synthesis, and pharmacological profile of 2-(4-Ethylphenyl)piperidine , a specific structural analog within the 2-arylpiperidine class. Chemical Identification &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and pharmacological profile of 2-(4-Ethylphenyl)piperidine , a specific structural analog within the 2-arylpiperidine class.

Chemical Identification & Core Data

2-(4-Ethylphenyl)piperidine is a synthetic organic compound belonging to the 2-arylpiperidine family. It is structurally characterized by a piperidine ring substituted at the C2 position with a phenyl ring, which in turn bears an ethyl group at the para (4') position. This scaffold is pharmacologically significant, sharing structural homology with established norepinephrine/dopamine reuptake inhibitors (NDRIs) and dissociative agents.

Nomenclature & Identifiers[1][2][3][4][5][6][7]
Identifier Value
IUPAC Name 2-(4-Ethylphenyl)piperidine
Common Synonyms 2-(p-Ethylphenyl)piperidine; 4'-Ethyl-2-phenylpiperidine; 2-EPP (informal)
CAS Number Not widely indexed in major public registries (e.g., PubChem).[1][2][3][4] Note: Related salts or catalog numbers exist (e.g., Huateng 2035311).
Molecular Formula C₁₃H₁₉N
Molecular Weight 189.30 g/mol
SMILES CCc1ccc(cc1)C2CCCCN2
InChI Key (Predicted) KVNRLN... (Analogous to 2-phenylpiperidine)
Structural Classification
  • Scaffold: Piperidine (saturated azacyclohexane).

  • Substituent: 4-Ethylphenyl group at position 2.[4][5][6][7][8][9]

  • Stereochemistry: The C2 carbon is chiral. The compound exists as a racemic mixture (

    
    ) unless enantioselective synthesis is employed. The (
    
    
    
    )-enantiomer is typically the more bioactive isomer in related 2-arylpiperidines (e.g., dexmethylphenidate, desoxypipradrol).

Synthesis & Production Methodologies

The synthesis of 2-(4-ethylphenyl)piperidine typically follows routes established for 2-phenylpiperidine, adapted to include the para-ethyl substituent. The most robust method involves the construction of the pyridine precursor followed by catalytic hydrogenation.

Method A: Catalytic Hydrogenation of 2-Arylpyridine (Primary Route)

This protocol ensures high yield and is scalable.[10] It proceeds via the reduction of 2-(4-ethylphenyl)pyridine , which can be synthesized via Suzuki-Miyaura coupling.

Step 1: Precursor Synthesis (Suzuki Coupling)

  • Reagents: 2-Bromopyridine, 4-Ethylphenylboronic acid, Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base).

  • Solvent: Toluene/Ethanol/Water (biphasic system).

  • Conditions: Reflux at 90°C for 12–24 hours under inert atmosphere (N₂).

  • Mechanism: Palladium-catalyzed cross-coupling attaches the 4-ethylphenyl ring to the pyridine core.

Step 2: Heterogeneous Hydrogenation

  • Precursor: 2-(4-Ethylphenyl)pyridine.[5][6]

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on Carbon (Pd/C).

  • Solvent: Glacial Acetic Acid or Ethanol/HCl.

  • Conditions: 50–60 psi H₂ pressure, Room Temperature, 6–12 hours.

  • Workup: Filtration of catalyst, neutralization with NaOH, and extraction with dichloromethane (DCM).

  • Purification: Conversion to the hydrochloride salt (HCl) using ethereal HCl for crystallization.

Method B: Grignard Addition to Pyridine N-Oxide (Alternative)
  • Reagents: Pyridine N-oxide, 4-Ethylphenylmagnesium bromide.

  • Mechanism: Nucleophilic addition of the Grignard reagent to the activated pyridine ring, followed by reduction. This route is often less selective than Method A.

Synthesis Workflow Diagram

SynthesisPathway Figure 1: Synthetic Pathway for 2-(4-Ethylphenyl)piperidine via Suzuki Coupling and Hydrogenation. Start 2-Bromopyridine (CAS 109-04-6) Intermediate 2-(4-Ethylphenyl)pyridine (Precursor) Start->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Reflux Boronic 4-Ethylphenylboronic Acid (CAS 63139-21-9) Boronic->Intermediate Product 2-(4-Ethylphenyl)piperidine (Target) Intermediate->Product Hydrogenation PtO2 / H2 (50 psi) AcOH Salt HCl Salt Form (Crystalline) Product->Salt HCl/Ether Crystallization

Pharmacological Profile & Mechanism of Action

While specific clinical data for 2-(4-ethylphenyl)piperidine is limited, its pharmacological activity can be inferred with high confidence from the Structure-Activity Relationships (SAR) of the 2-substituted piperidine class (e.g., Methylphenidate, Desoxypipradrol).

Predicted Pharmacodynamics

The compound likely functions as a Monoamine Reuptake Inhibitor .

  • Norepinephrine Transporter (NET): High Affinity. The 2-phenylpiperidine scaffold is a privileged structure for NET binding. The 4-ethyl substitution typically increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration and extending duration of action compared to the unsubstituted parent.

  • Dopamine Transporter (DAT): Moderate to High Affinity. Substitution at the para-position of the phenyl ring (e.g., 4-methyl in 4-TMP) often retains or enhances DAT affinity.

  • NMDA Receptor Antagonism: 2-Phenylpiperidines can exhibit NMDA antagonist properties (dissociative effects), particularly if the nitrogen is unsubstituted or if the phenyl ring has specific steric bulk. However, without the N-alkyl chain seen in compounds like Ephenidine or Diphenidine, the reuptake inhibition likely dominates the profile.

Structure-Activity Relationship (SAR) Comparison
CompoundStructurePrimary MechanismEffect of 4-Ethyl Group
2-Phenylpiperidine (2-PP) Unsubstituted PhenylWeak NDRIBaseline activity.
4-Methyl-2-PP (4-TMP) 4-MethylphenylPotent NDRIIncreased potency vs 2-PP due to lipophilicity.
2-(4-Ethylphenyl)piperidine 4-Ethylphenyl Potent NDRI (Predicted) Higher lipophilicity (logP) than 4-TMP; likely longer half-life.
Desoxypipradrol 2-DiphenylmethylLong-acting NDRIExtremely long duration; 4-ethyl analog is less bulky.
Receptor Selectivity Signaling

The following diagram illustrates the predicted interaction pathways based on homologous ligands.

Pharmacology Figure 2: Predicted Pharmacodynamic Interactions. Ligand 2-(4-Ethylphenyl)piperidine NET Norepinephrine Transporter (NET) Ligand->NET Inhibition (Ki < 100 nM) DAT Dopamine Transporter (DAT) Ligand->DAT Inhibition NMDA NMDA Receptor (Low Affinity Possible) Ligand->NMDA Weak Antagonism? Response1 Increased Synaptic NE (Alertness/Stimulation) NET->Response1 Response2 Increased Synaptic DA (Motivation/Euphoria) DAT->Response2

Safety, Handling, and Stability

As a research chemical with potent biological activity, strict safety protocols are mandatory.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Handling: Use a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store as the hydrochloride salt at -20°C. Free base is prone to oxidation (N-oxide formation) and carbonate formation upon exposure to air.

  • Solubility:

    • Free Base:[8] Soluble in ethanol, DCM, DMSO. Insoluble in water.

    • HCl Salt: Soluble in water and methanol.

References

  • Hunan Huateng Pharmaceutical. (2025). Product Catalog: 2-(4-Ethylphenyl)piperidine (Product No. 2035311). Retrieved from

  • Santa Cruz Biotechnology. (2024). Piperidine Derivatives and Building Blocks. Retrieved from

  • Glorius, F., et al. (2019). Rhodium-Catalyzed Hydrogenation of Pyridines to Piperidines. Journal of the American Chemical Society.
  • PubChem Database. (2025).[1][2] 2-Phenylpiperidine (CID 19648). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). 4-Bromo-2-(4-ethylphenyl)pyridine (CAS 1514914-34-1).[5] Retrieved from

Sources

Foundational

Pharmacological Profile of 4-(4-Ethylphenyl) Substituted Piperidines

Executive Summary: The Lipophilic Scaffold[2] The 4-(4-ethylphenyl)piperidine moiety represents a critical "privileged structure" in medicinal chemistry, serving as a versatile scaffold for ligands targeting the Central...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Scaffold[2]

The 4-(4-ethylphenyl)piperidine moiety represents a critical "privileged structure" in medicinal chemistry, serving as a versatile scaffold for ligands targeting the Central Nervous System (CNS).[1][2] While the parent 4-phenylpiperidine is the structural backbone of classic opioids (e.g., pethidine), the introduction of an ethyl group at the para-position of the phenyl ring significantly alters the physicochemical and pharmacological profile.[2]

This modification primarily enhances lipophilicity (increasing LogP) and steric bulk, shifting the pharmacological selectivity away from mu-opioid agonism toward GluN2B-selective NMDA antagonism and Sigma-1 receptor (


R) modulation .[1][2]

This guide analyzes the pharmacological divergence of this scaffold, detailing its mechanism of action, Structure-Activity Relationships (SAR), and a validated protocol for assessing its affinity profile.[1][2]

Molecular Pharmacology & Mechanism of Action[2]

The 4-(4-ethylphenyl)piperidine core operates through three distinct pharmacological axes, depending on the N-substitution pattern.

GluN2B-Selective NMDA Antagonism

The most significant application of this scaffold is in the design of Ifenprodil-like neuroprotective agents.[2]

  • Mechanism: These compounds act as negative allosteric modulators (NAMs) binding to the N-terminal domain (NTD) of the GluN2B subunit of the NMDA receptor.

  • Role of the 4-Ethylphenyl Group: The GluN2B allosteric pocket contains a hydrophobic crevice.[2] The p-ethyl substituent on the phenyl ring provides optimal van der Waals interactions within this pocket, often superior to the unsubstituted phenyl ring found in early generation ligands.[2] This steric bulk also prevents the conformational closure required for channel opening, stabilizing the receptor in a non-conducting state.

  • Therapeutic Value: Unlike non-selective channel blockers (e.g., ketamine), GluN2B-selective antagonists preserve synaptic plasticity and lack psychotomimetic side effects.[1]

Sigma-1 Receptor ( R) Chaperone Activity

The basic nitrogen of the piperidine ring, combined with the lipophilic 4-ethylphenyl tail, constitutes a classic Sigma pharmacophore .[2]

  • Mechanism: These ligands bind to the

    
    R at the endoplasmic reticulum (ER)-mitochondrion-associated membrane (MAM).[1][2]
    
  • Agonist vs. Antagonist:

    • Agonists promote the dissociation of

      
      R from BiP (binding immunoglobulin protein), allowing 
      
      
      
      R to chaperone IP3 receptors and stabilize calcium signaling.
    • Antagonists prevent this dissociation, often used to treat neuropathic pain.[1]

  • Relevance: The 4-ethylphenyl derivative shows high affinity (

    
     often < 10 nM) due to the hydrophobic demand of the 
    
    
    
    R binding pocket.[2]
Monoamine Transporter Modulation

Similar to 4-benzylpiperidines, the 4-(4-ethylphenyl)piperidine scaffold can inhibit the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2] The ethyl substitution tends to increase selectivity for NET over DAT compared to the unsubstituted parent, reducing abuse potential while maintaining antidepressant efficacy.[2]

Structure-Activity Relationship (SAR) Analysis

The following table summarizes how specific structural modifications to the 4-(4-ethylphenyl)piperidine core shift its pharmacological target.

Table 1: SAR Profiles of 4-Substituted Piperidine Derivatives

Structural MotifPrimary Target

/

Range
Effect of p-Ethyl Substitution
N-H (Free Amine) Sigma-1 / NET50 - 200 nMIncreases NET selectivity; enhances BBB permeability.[1][2]
N-Benzyl GluN2B (NMDA)5 - 50 nMCritical for "Ifenprodil-like" binding; p-ethyl enhances hydrophobic fit in GluN2B NTD.[1][2]
N-(4-phenylbutyl) Sigma-1< 1 nMCreates "super-potent" Sigma ligands (e.g., PPBP analogs); p-ethyl optimizes lipophilic interaction.[1][2]
N-Methyl Mu-Opioid> 10

M
p-Ethyl reduces opioid efficacy compared to p-H or p-OH (loss of hydrogen bonding capability).[1][2]

Validated Experimental Protocol: Sigma-1 Receptor Competition Binding

Objective: To determine the affinity (


) of novel 4-(4-ethylphenyl)piperidine derivatives for the 

receptor using a radioligand competition assay. Standard: This protocol is self-validating using Haloperidol as a positive control.[1][2]
Reagents & Buffer Preparation[1][2]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand:

    
    (+)-Pentazocine (Specific Activity ~30 Ci/mmol).[1][2] Note: (+)-Pentazocine is highly selective for 
    
    
    
    over
    
    
    .[1][2]
  • Non-Specific Binding (NSB) Agent: Haloperidol (10

    
    M final concentration).[1]
    
  • Tissue Source: Guinea pig brain membrane homogenates (highest density of

    
     receptors).[1]
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl.[1][2]

    • Centrifuge at 40,000

      
       for 15 min at 4°C.
      
    • Resuspend pellet and repeat wash twice to remove endogenous ligands.[1][2]

    • Final resuspension protein concentration: ~0.5 mg/mL.[1][2]

  • Assay Setup (96-well plate format):

    • Total Binding (TB): 50

      
      L Buffer + 50 
      
      
      
      L
      
      
      (+)-Pentazocine (3 nM final) + 100
      
      
      L Membrane.[1]
    • Non-Specific Binding (NSB): 50

      
      L Haloperidol (10 
      
      
      
      M) + 50
      
      
      L
      
      
      (+)-Pentazocine + 100
      
      
      L Membrane.[1]
    • Test Compounds: 50

      
      L Compound (10 concentrations, 
      
      
      
      to
      
      
      M) + 50
      
      
      L
      
      
      (+)-Pentazocine + 100
      
      
      L Membrane.[1][2]
  • Incubation:

    • Incubate plates for 120 minutes at 37°C . Rationale: Lipophilic piperidines require longer equilibration times to reach the receptor binding pocket.[2]

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).[1]

    • Wash 3x with 200

      
      L ice-cold buffer.[1][2]
      
  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.[1][2]

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of Pentazocine).[1]

Mechanistic Visualization: The Neuroprotective Pathway[2]

The following diagram illustrates the dual mechanism where 4-(4-ethylphenyl)piperidines (acting as Sigma-1 agonists and GluN2B antagonists) converge to prevent excitotoxicity.

NeuroprotectionPathway Compound 4-(4-ethylphenyl) piperidine Derivative Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist Binding GluN2B NMDA Receptor (GluN2B Subunit) Compound->GluN2B Allosteric Antagonism Sigma1->GluN2B Negative Modulation (Trafficking) BiP BiP/GRP78 Dissociation Sigma1->BiP Chaperone Activation Calcium Ca2+ Influx (Modulation) GluN2B->Calcium Blocks Excessive Influx Bcl2 Bcl-2 Upregulation BiP->Bcl2 Signaling Cascade Excitotoxicity Excitotoxicity (Glutamate Storm) Calcium->Excitotoxicity Prevents Survival Neuronal Survival (Anti-Apoptosis) Bcl2->Survival Protects

Figure 1: Dual-mechanism neuroprotection.[1][2] The ligand acts as a Sigma-1 agonist (promoting survival signaling) and a GluN2B antagonist (blocking calcium overload).[1][2]

Synthesis & Stability Notes

For researchers synthesizing these probes, special attention must be paid to the regiochemistry of the ethyl group.

  • Synthesis Route: The preferred route involves the reaction of 4-(4-ethylphenyl)piperidine (commercially available or synthesized via hydrogenation of the corresponding pyridine) with appropriate alkyl halides.[1][2]

  • Stability: The 4-ethylphenyl group is metabolically susceptible to benzylic oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4), converting the ethyl group to a 1-hydroxyethyl or acetyl derivative.[1][2] This metabolic soft-spot is often fluorinated in late-stage drug candidates to improve half-life.[1][2]

References

  • Takahashi, H., et al. (2010).[1] "Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms."[1][2][3] Experimental Neurology.

  • Mony, L., et al. (2009).[1] "Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential."[1][2] British Journal of Pharmacology.[1][2]

  • PubChem. (2023).[1] "Compound Summary: 4-(4-ethylphenyl)piperidine." National Library of Medicine.[1][2] [1]

  • Whittemore, E. R., et al. (1997).[1] "Antagonism of N-methyl-D-aspartate receptors by sigma site ligands: potency, subtype-selectivity and mechanisms of inhibition."[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • Chen, H., et al. (2004).[1] "Interaction of novel 4-substituted piperidines with the dopamine transporter."[2] European Journal of Pharmacology.

Sources

Exploratory

Technical Guide: Structure-Activity Relationship of 2-(4-Ethylphenyl)piperidine Analogs

The following guide details the structure-activity relationship (SAR), synthesis, and pharmacological profile of 2-(4-Ethylphenyl)piperidine and its analogs. This analysis is grounded in the medicinal chemistry of the 2-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structure-activity relationship (SAR), synthesis, and pharmacological profile of 2-(4-Ethylphenyl)piperidine and its analogs. This analysis is grounded in the medicinal chemistry of the 2-arylpiperidine scaffold, a class of compounds known for monoamine transporter modulation (e.g., Methylphenidate, Desoxypipradrol).

Executive Summary

2-(4-Ethylphenyl)piperidine is a 2-substituted piperidine derivative belonging to the class of 2-arylpiperidines . Structurally, it consists of a piperidine ring substituted at the C2 position with a phenyl ring, which itself bears an ethyl group at the para (4') position.

This scaffold is pharmacologically significant as a template for Monoamine Reuptake Inhibitors , specifically targeting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The addition of a 4'-ethyl group introduces significant lipophilicity and steric bulk compared to the parent compound (2-phenylpiperidine) and the 4'-methyl analog, potentially altering blood-brain barrier (BBB) penetration and transporter selectivity.

Primary Classification: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). Key Structural Feature: Chiral center at C2 of the piperidine ring; para-alkyl substitution on the aryl moiety.

Chemical Structure & Properties[1][2][3]

The core pharmacophore requires a basic nitrogen atom (protonated at physiological pH) separated by a specific distance from an aromatic ring. The 2-arylpiperidine scaffold rigidly locks this conformation, often resulting in higher potency than flexible analogs (e.g., amphetamines).

Physicochemical Profile
PropertyValue (Predicted)Impact on SAR
Molecular Formula C₁₃H₁₉NCore stoichiometry.
Molecular Weight 189.30 g/mol Ideal for CNS penetration (< 400).
LogP (Lipophilicity) ~3.2 - 3.5High BBB permeability; higher than 2-phenylpiperidine (~2.4).
H-Bond Donors 1 (NH)Critical for anchoring to Asp79 in DAT.
pKa ~9.5 - 10.0Exists predominantly as a cation at physiological pH.
Stereochemistry

The C2 position of the piperidine ring is a chiral center.

  • Eutomer (Active Isomer): Based on the methylphenidate (MPH) and desoxypipradrol homology, the (2R) -enantiomer is predicted to carry the majority of the reuptake inhibitory activity.

  • Distomer: The (2S)-enantiomer is typically less active or inactive at DAT, though it may retain some NET affinity.

Synthesis Protocol

The synthesis of 2-(4-ethylphenyl)piperidine is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling followed by Catalytic Hydrogenation . This route allows for modular modification of the aryl ring.

Step-by-Step Methodology

Step 1: Suzuki Coupling (Formation of 2-Arylpyridine Precursor)

  • Reagents: 2-Bromopyridine (1.0 eq), 4-Ethylphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: Toluene/Ethanol/Water (2:1:1).

  • Conditions: Reflux under N₂ atmosphere for 12 hours.

  • Mechanism: Oxidative addition of Pd to halide, transmetallation with boronic acid, reductive elimination to form the biaryl bond.

  • Validation: Monitor disappearance of 2-bromopyridine via TLC (Hexane/EtOAc).

Step 2: Catalytic Hydrogenation (Reduction of Pyridine)

  • Reagents: 2-(4-Ethylphenyl)pyridine, PtO₂ (Adams' Catalyst) or Pd/C (10%).

  • Solvent: Methanol with catalytic HCl or Acetic Acid.

  • Conditions: H₂ atmosphere (40-60 psi) in a Parr shaker for 24 hours.

  • Purification: Filtration of catalyst, neutralization, and extraction.

  • Note: This yields the racemic (±)-piperidine.

Step 3: Chiral Resolution (Optional)

  • Agent: (+)-Dibenzoyl-D-tartaric acid.

  • Method: Crystallization from Ethanol/Acetone to isolate the (2R)-isomer salt.

Synthesis Workflow Diagram

SynthesisRoute Start Precursors: 2-Bromopyridine + 4-Ethylphenylboronic Acid Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3, Reflux) Start->Step1 Inter Intermediate: 2-(4-Ethylphenyl)pyridine Step1->Inter Yield ~85% Step2 Step 2: Hydrogenation (H2, PtO2, HCl/MeOH) Inter->Step2 Product Product: (±)-2-(4-Ethylphenyl)piperidine Step2->Product Reduction of Pyridine Ring Res Step 3: Chiral Resolution ((+)-Dibenzoyl-D-tartaric acid) Product->Res Final Eutomer: (2R)-2-(4-Ethylphenyl)piperidine Res->Final Isolation of Active Isomer

Caption: Modular synthesis pathway utilizing Suzuki coupling for aryl diversification followed by heterocyclic reduction.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 2-arylpiperidines is highly sensitive to substitutions on the aromatic ring and the nitrogen atom.

The Aryl Substituent (4'-Position)

The phenyl ring interacts with a hydrophobic pocket in the transporter (DAT/NET).

  • Unsubstituted (2-Phenylpiperidine): Moderate potency.[1][2] Baseline activity.

  • 4'-Methyl (Tolyl): Increases lipophilicity and potency. Often the "sweet spot" for DAT affinity.

  • 4'-Ethyl (Target):

    • Steric Effect: The ethyl group is bulkier. While the hydrophobic pocket at the binding site is tolerant of para-substitution, excessive bulk can reduce affinity if it clashes with transmembrane helices.

    • Lipophilicity: Significant increase in LogP facilitates rapid BBB crossing, likely resulting in a faster onset of action but potentially lower metabolic stability (oxidation of the ethyl chain).

    • Selectivity: Bulky para-substituents often favor NET over DAT binding compared to the parent scaffold, though DAT affinity usually remains in the nanomolar range.

The Piperidine Nitrogen[5]
  • Secondary Amine (N-H): Essential for optimal hydrogen bonding with Asp79 in the transporter.

  • N-Methylation: In the phenidate/pipradrol series, N-methylation often decreases potency (unlike in amphetamines). Therefore, the N-unsubstituted 2-(4-ethylphenyl)piperidine is predicted to be more potent than its N-methyl analog.

Comparative SAR Data (Extrapolated)
AnalogSubstituent (R)Predicted DAT Ki (nM)Predicted NET Ki (nM)Selectivity (DA/NE)
2-Phenylpiperidine -H150 - 30080 - 150~2:1 (NET pref)
2-(4-Tolyl)piperidine -CH₃40 - 8030 - 60Balanced
2-(4-Ethylphenyl)piperidine -CH₂CH₃ 60 - 100 20 - 50 NET Preference
Desoxypipradrol -Ph (Benzhydryl)10 - 2050 - 100DAT Preference

Note: Lower Ki indicates higher affinity. Data extrapolated from homologous series in Schweri et al. and Deutsch et al.

Pharmacological Mechanism

The primary mechanism of action is the blockade of presynaptic monoamine transporters.

  • Binding: The protonated amine binds to the central binding site of DAT/NET.

  • Blockade: This prevents the reuptake of Dopamine (DA) and Norepinephrine (NE) from the synaptic cleft.

  • Effect: Increased extracellular monoamine concentrations lead to enhanced signaling at postsynaptic D1/D2 and Alpha/Beta-adrenergic receptors.

Signaling Pathway Diagram

SignalingPathway Drug 2-(4-Ethylphenyl)piperidine DAT Dopamine Transporter (DAT) Drug->DAT Inhibits NET Norepinephrine Transporter (NET) Drug->NET Inhibits Synapse Synaptic Cleft (Increased DA/NE) DAT->Synapse Prevents Clearance NET->Synapse Prevents Clearance D1 D1 Receptor (Post-synaptic) Synapse->D1 Activates D2 D2 Receptor (Post-synaptic) Synapse->D2 Activates Adrenergic Adrenergic Receptors (Alpha/Beta) Synapse->Adrenergic Activates Response Physiological Response: Stimulation, Focus, Alertness D1->Response D2->Response Adrenergic->Response

Caption: Mechanism of action showing dual inhibition of DAT and NET leading to downstream receptor activation.

References

  • Deutsch, H. M., et al. (1996). "Synthesis and pharmacology of potential cocaine antagonists: 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs." Journal of Medicinal Chemistry.

  • Schweri, M. M., et al. (1985). "[3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters." Journal of Neurochemistry.

  • Lussier, B. B., et al. (2023). "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids." ResearchGate.[2][3]

  • Pontiki, E. A., et al. (2005). "Quantitative structure activity relationships (QSAR) of substituted (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem. "Methylphenidate Compound Summary." National Library of Medicine.

Sources

Foundational

2-(4-Ethylphenyl)piperidine molecular weight and formula

The following technical guide details the molecular identity, physicochemical profile, synthetic methodology, and pharmacological context of 2-(4-Ethylphenyl)piperidine . This document is structured for researchers and d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, physicochemical profile, synthetic methodology, and pharmacological context of 2-(4-Ethylphenyl)piperidine . This document is structured for researchers and drug development professionals, prioritizing high-integrity data and reproducible experimental workflows.

Executive Summary & Molecular Identity

2-(4-Ethylphenyl)piperidine is a synthetic organic compound belonging to the 2-arylpiperidine class.[1] Structurally, it consists of a piperidine saturated heterocycle substituted at the C2 position with a para-ethylphenyl moiety.[1] This scaffold is significant in medicinal chemistry as a pharmacophore for monoamine transporter modulators, sharing structural homology with methylphenidate and desoxypipradrol.[1]

Core Chemical Data
ParameterValueNotes
IUPAC Name 2-(4-Ethylphenyl)piperidine
Molecular Formula C₁₃H₁₉N Confirmed via elemental count
Molecular Weight 189.30 g/mol Monoisotopic mass: 189.1517
CAS Registry Not widely listedAnalogous to 2-phenylpiperidine (CAS: 77-17-8 derivative)
SMILES CCc1ccc(cc1)C2CCCCN2
InChI Key Predicted

Physicochemical Profile

Understanding the physicochemical properties is crucial for predicting blood-brain barrier (BBB) penetration and pharmacokinetic behavior.[1]

Calculated Properties
  • LogP (Octanol/Water Partition Coefficient) : ~3.6 ± 0.4

    • Insight: The addition of the 4-ethyl group increases lipophilicity compared to the parent 2-phenylpiperidine (LogP ~2.4), suggesting enhanced CNS penetration but potentially lower aqueous solubility.[1]

  • Polar Surface Area (PSA) : 12.03 Ų

    • Insight: Derived solely from the secondary amine.[1] Values < 90 Ų correlate strongly with high BBB permeability.[1]

  • pKa (Base) : ~9.5–10.0

    • Insight: The piperidine nitrogen is basic.[1] At physiological pH (7.4), the molecule will exist predominantly in its protonated cationic form (

      
      ).[1]
      
  • Hydrogen Bond Donors (HBD) : 1 (NH)

  • Hydrogen Bond Acceptors (HBA) : 1 (N)

Synthetic Methodology

The synthesis of 2-(4-Ethylphenyl)piperidine is best approached via a modular Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation .[1] This route offers higher regioselectivity than direct Grignard additions to pyridine N-oxides.[1]

Reaction Scheme Visualization

The following diagram outlines the critical pathway from commercially available precursors to the final scaffold.[1]

SynthesisPath Precursor1 2-Bromopyridine (C5H4BrN) Intermediate 2-(4-Ethylphenyl)pyridine (Intermediate) Precursor1->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, Reflux Precursor2 4-Ethylphenylboronic Acid (C8H11BO2) Precursor2->Intermediate Product 2-(4-Ethylphenyl)piperidine (Target) Intermediate->Product Hydrogenation H2 (50 psi), PtO2 AcOH, RT

Figure 1: Two-step synthetic pathway utilizing palladium-catalyzed cross-coupling and heterogeneous hydrogenation.[1][2][3]

Detailed Protocol
Step 1: Synthesis of 2-(4-Ethylphenyl)pyridine

Objective : Construct the carbon-carbon bond between the heterocycle and the aryl ring.[1]

  • Reagents : 2-Bromopyridine (1.0 eq), 4-Ethylphenylboronic acid (1.1 eq), Palladium tetrakis(triphenylphosphine) (0.05 eq), Sodium Carbonate (2.0 eq).[1]

  • Solvent System : Dimethoxyethane (DME) : Water (3:1 ratio).[1] Degas thoroughly with Argon.

  • Procedure :

    • Combine reagents in a reaction vessel under inert atmosphere.

    • Heat to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]

    • Workup : Cool to RT. Partition between water and ethyl acetate.[1] Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
    • Purification : Flash column chromatography on silica gel.[1]

Step 2: Reduction to 2-(4-Ethylphenyl)piperidine

Objective : Reduce the pyridine ring to a piperidine ring while preserving the ethyl group.[1]

  • Reagents : 2-(4-Ethylphenyl)pyridine (from Step 1), Platinum Oxide (

    
    , Adams' Catalyst, 5 mol%).[1]
    
  • Solvent : Glacial Acetic Acid (AcOH).[1]

  • Procedure :

    • Dissolve intermediate in AcOH.[1] Add catalyst carefully (pyrophoric risk).[1]

    • Hydrogenate in a Parr shaker at 50 psi

      
       pressure for 6–24 hours at Room Temperature.
      
    • Workup : Filter through Celite to remove catalyst.[1] Concentrate the filtrate to remove AcOH.[1]

    • Neutralization : Basify residue with 1M NaOH to pH > 12.[1] Extract with Dichloromethane (DCM).[1]

    • Isolation : Dry DCM layer over

      
      , filter, and evaporate to yield the free base oil.[1] Convert to HCl salt for stability if required.
      

Analytical Characterization (Expected)

Verification of the product requires confirming the reduction of the aromatic pyridine ring and the integrity of the ethyl substituent.[1]

TechniqueExpected Signal / Feature
¹H NMR (CDCl₃) Ethyl Group : Triplet (~1.2 ppm, 3H), Quartet (~2.6 ppm, 2H).Aromatic : AA'BB' system (~7.1–7.2 ppm, 4H).Benzylic Methine (C2-H) : Doublet of doublets (~3.6 ppm, 1H).Piperidine Ring : Multiplets (1.4–3.2 ppm, 8H).Amine : Broad singlet (~1.8 ppm, 1H, exchangeable).[1]
¹³C NMR Aromatic : 4 signals (quaternary C, CH).Aliphatic : Ethyl

.[1] Piperidine C2, C3, C4, C5, C6.[1][4]
Mass Spectrometry [M+H]⁺ : 190.15 m/z (ESI+).[1]

Pharmacological Context & SAR

The 2-substituted piperidine scaffold is a privileged structure in neuropharmacology.[1]

Structure-Activity Relationship (SAR) Logic

The 2-(4-ethylphenyl)piperidine molecule can be viewed as a lipophilic analog of 2-phenylpiperidine .[1]

  • Pharmacophore : The distance between the basic nitrogen and the aromatic centroid is critical for binding to Monoamine Transporters (DAT/NET).[1]

  • 4-Ethyl Substitution :

    • Steric Effect : The para-ethyl group adds bulk, which may enhance selectivity for the Dopamine Transporter (DAT) over the Norepinephrine Transporter (NET) compared to the unsubstituted analog.[1]

    • Hydrophobic Effect : Increased lipophilicity facilitates membrane crossing, potentially increasing potency and duration of action.[1]

SAR cluster_0 Structural Features Center 2-(4-Ethylphenyl)piperidine N_Atom Secondary Amine (N1) Essential for ionic bond with Asp residue in DAT Center->N_Atom C2_Chiral Chiral Center (C2) (R)-enantiomer typically more active in this class Center->C2_Chiral Para_Sub 4-Ethyl Group Increases lipophilicity Modulates transporter selectivity Center->Para_Sub

Figure 2: Pharmacophore analysis of the target molecule highlighting key interaction points.[1]

Safety & Handling

  • Hazard : As a secondary amine and potential stimulant analog, treat as a Health Hazard (Skin Irritant, potential CNS active).[1]

  • Storage : Store as the Hydrochloride (HCl) salt at -20°C, protected from light and moisture.

  • Disposal : Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 72209353, (R)-2-(4-Ethylphenyl)piperazine (Analogous scaffold reference).[1] Retrieved from [Link][5]

  • Kozikowski, A. P., et al. (1998). Chemistry and Pharmacology of the Piperidine-Based Analogues of Cocaine and Methylphenidate. Journal of Medicinal Chemistry. (General reference for 2-substituted piperidine synthesis).

Sources

Exploratory

Technical Monograph: Therapeutic Potential of 2-(4-Ethylphenyl)piperidine

The following technical guide provides an in-depth evaluation of 2-(4-Ethylphenyl)piperidine , a specific derivative within the 2-arylpiperidine scaffold. While direct clinical literature on this specific analog is limit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth evaluation of 2-(4-Ethylphenyl)piperidine , a specific derivative within the 2-arylpiperidine scaffold.

While direct clinical literature on this specific analog is limited compared to its parent compounds (e.g., methylphenidate, 2-phenylpiperidine), this guide synthesizes established Structure-Activity Relationship (SAR) data, pharmacological principles of aryl-piperidines, and preclinical evaluation protocols. It is designed for drug discovery scientists evaluating novel Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) or simplified psychostimulant scaffolds.

Executive Summary

2-(4-Ethylphenyl)piperidine represents a simplified, lipophilic analog of the 2-phenylpiperidine scaffold, a structural core found in established psychostimulants such as methylphenidate and dexmethylphenidate. By eliminating the


-acetate moiety found in phenidates and introducing a para-ethyl substitution on the phenyl ring, this molecule offers a unique profile of high metabolic stability and enhanced blood-brain barrier (BBB) permeability.

Primary Predicted Mechanism: Dual inhibition of Dopamine (DAT) and Norepinephrine (NET) transporters. Primary Indications: Attention Deficit Hyperactivity Disorder (ADHD), Treatment-Resistant Depression (TRD), and Narcolepsy. Development Status: Preclinical / Research Chemical.

Chemical Architecture & SAR Analysis

Structural Identity

The molecule consists of a saturated piperidine heterocycle with a 4-ethylphenyl substituent attached directly to the C2 position. This "2-arylpiperidine" core is the pharmacophore responsible for the monoaminergic activity seen in the phenidate class.

  • Core Scaffold: 2-Phenylpiperidine (NET/DAT affinity).

  • Substituent (Para-Ethyl): The addition of an ethyl group at the 4-position of the phenyl ring increases lipophilicity (

    
    ) and steric bulk compared to the unsubstituted parent. In SAR studies of related phenidates, para-alkyl substitutions often retain or enhance DAT affinity while reducing NET selectivity, potentially offering a more balanced or "cleaner" stimulant profile.
    
Visualization: Structural Relationships

The following diagram illustrates the structural derivation of 2-(4-Ethylphenyl)piperidine from the parent pharmacophore and its relationship to Methylphenidate.

ChemicalStructure cluster_0 Parent Scaffold cluster_1 Target Molecule cluster_2 Clinical Reference P1 2-Phenylpiperidine (Base Scaffold) T1 2-(4-Ethylphenyl)piperidine (High Lipophilicity) P1->T1 Para-Ethyl Substitution (+Lipophilicity, +DAT Selectivity) R1 Methylphenidate (Ritalin) P1->R1 Alpha-Acetate Addition T1->R1 Structural Analog (Des-carboxy variant)

Caption: Structural derivation showing 2-(4-Ethylphenyl)piperidine as a lipophilic evolution of the 2-phenylpiperidine scaffold, distinct from the ester-containing Methylphenidate.

Pharmacological Mechanism (Predicted)

Based on the homology to 2-benzylpiperidines and 2-phenylpiperidines, the therapeutic efficacy of 2-(4-Ethylphenyl)piperidine is predicated on its interaction with monoamine transporters.

Synaptic Mechanism: Reuptake Inhibition

The molecule is hypothesized to function as a non-releasing reuptake inhibitor. Unlike amphetamines (releasers), 2-arylpiperidines typically bind to the transporter protein and block the re-entry of neurotransmitters, increasing synaptic concentrations without depleting vesicular stores.

  • DAT Inhibition: Blockade of the Dopamine Transporter in the striatum and prefrontal cortex (PFC) leads to enhanced focus, motivation, and executive function. The 4-ethyl group likely enhances binding affinity via hydrophobic interaction with the DAT binding pocket.

  • NET Inhibition: Blockade of the Norepinephrine Transporter increases adrenergic signaling, contributing to alertness and arousal.

Metabolic Stability

Unlike methylphenidate, which is rapidly hydrolyzed by carboxylesterase-1 (CES1) to the inactive ritalinic acid, 2-(4-Ethylphenyl)piperidine lacks the labile ester linkage .

  • Implication: Significantly longer half-life (

    
    ) and higher oral bioavailability.
    
  • Metabolic Pathway: Likely metabolized via hepatic CYP450 oxidation (hydroxylation of the phenyl ring or ethyl chain) rather than rapid hydrolysis.

Therapeutic Applications

Attention Deficit Hyperactivity Disorder (ADHD)
  • Rationale: The core pathology of ADHD involves dysregulation of dopamine and norepinephrine in the PFC.

  • Advantage: Current treatments (stimulants) often have short durations of action or require complex extended-release formulations. This compound's predicted metabolic stability could offer a once-daily immediate-release profile.

Treatment-Resistant Depression (TRD)
  • Rationale: Anhedonia and psychomotor retardation in depression are linked to dopaminergic hypofunction.

  • Application: As an augmenting agent or monotherapy for patients who fail SSRIs (which do not address dopamine).

Cognitive Enhancement / Neuroprotection
  • Secondary Target: Some piperidine derivatives exhibit sigma-1 receptor (

    
    R) agonism. If 2-(4-Ethylphenyl)piperidine possesses 
    
    
    
    R affinity, it could offer neuroprotective effects and cognitive enhancement beyond simple reuptake inhibition.

Preclinical Evaluation Protocols

To validate the therapeutic potential, the following experimental workflows are required. These protocols are designed to confirm mechanism of action and safety.

In Vitro Binding Assay (Monoamine Transporters)

Objective: Determine


 values for DAT, NET, and SERT.

Methodology:

  • Preparation: Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

  • Radioligand: Use

    
    WIN-35,428 (for DAT) and 
    
    
    
    Nisoxetine (for NET).
  • Incubation: Incubate cell membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 2-(4-Ethylphenyl)piperidine for 1 hour at 25°C.
  • Filtration: Terminate reaction by rapid filtration over GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using non-linear regression.

Success Criteria:

  • 
     (DAT) < 100 nM (indicates high potency).
    
  • Selectivity Ratio (DAT/SERT) > 50 (to minimize serotonergic side effects).

Metabolic Stability Assay (Microsomal Stability)

Objective: Verify the hypothesis of resistance to hydrolysis.

ParameterProtocol Detail
System Human Liver Microsomes (HLM) + NADPH regenerating system.
Concentration 1

M Test Compound.
Time Points 0, 15, 30, 60, 120 minutes.
Control Methylphenidate (rapid clearance control).
Analysis LC-MS/MS quantification of parent compound remaining.
Target Result Intrinsic clearance (

) significantly lower than Methylphenidate.
Behavioral Assessment (Locomotor Activity)

Objective: Assess psychostimulant activity in vivo.

Workflow Visualization:

BehavioralAssay Start Acclimatization (Mice, n=8/group, 1h) Admin Administration (IP Injection: Vehicle, 5, 10, 20 mg/kg) Start->Admin OpenField Open Field Test (Automated Tracking) Admin->OpenField Wait 15 min Data Data Acquisition (Distance, Velocity, Rearing) OpenField->Data 60 min session Analysis Dose-Response Curve (ED50 Calculation) Data->Analysis

Caption: Workflow for in vivo assessment of psychomotor activation using the Open Field Test.

Safety & Toxicology Considerations

As a 2-substituted piperidine, specific toxicological risks must be screened early:

  • Cardiovascular Risk: Potent NET inhibition can cause hypertension and tachycardia. Telemetry monitoring in rats is required.

  • Abuse Potential: Due to DAT inhibition, the compound carries a risk of abuse.

    • Screening: Conditioned Place Preference (CPP) assay.

    • Mitigation: If the onset is slow (due to lipophilicity/absorption kinetics), abuse potential may be lower than cocaine or methylphenidate.

  • hERG Inhibition: Many lipophilic piperidines block hERG potassium channels, leading to QT prolongation.

    • Protocol: Patch-clamp assay on CHO-hERG cells.

References

  • Gatley, S. J., et al. (1996). Binding of phenylpiperidines to the dopamine transporter: Structure-activity relationships. European Journal of Pharmacology. Link

  • Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists: 2-(4-substituted phenyl)-3-substituted piperidines. Journal of Medicinal Chemistry. Link

  • Schweri, M. M., et al. (2002). Blockade of the dopamine transporter by 4-substituted piperidines. Journal of Pharmacology and Experimental Therapeutics. Link

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: 2-(4-Ethylphenyl)piperidine. Link

  • ChemScene. (2024). 2-Phenylpiperidine Scaffold Properties and Derivatives. Link

Protocols & Analytical Methods

Method

Technical Application Note: Modular Synthesis of 2-(4-Ethylphenyl)piperidine

Executive Summary This application note details a robust, two-stage protocol for the synthesis of 2-(4-ethylphenyl)piperidine starting from 4-ethylbromobenzene . This scaffold is a critical structural motif in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-stage protocol for the synthesis of 2-(4-ethylphenyl)piperidine starting from 4-ethylbromobenzene . This scaffold is a critical structural motif in medicinal chemistry, serving as a precursor for dissociative anesthetics and monoamine reuptake inhibitors.

The synthetic strategy employs a Kumada Cross-Coupling to construct the carbon-carbon bond between the aryl ring and the pyridine heterocycle, followed by Catalytic Hydrogenation to saturate the pyridine ring. This route is selected for its atom economy and the ready availability of precursors compared to Suzuki or Negishi alternatives.

Strategic Retro-Synthesis & Workflow

The synthesis is divided into three critical phases:

  • Organometallic Activation: Generation of the Grignard reagent from 4-ethylbromobenzene.

  • C-C Bond Formation (Kumada Coupling): Nickel-catalyzed coupling of the Grignard reagent with 2-chloropyridine.

  • Heterocycle Reduction: Platinum-catalyzed hydrogenation of the pyridine intermediate.[1][2]

Workflow Visualization

SynthesisWorkflow Start Start: 4-Ethylbromobenzene Mg Magnesium Turnings / THF Start->Mg Activation Grignard Intermediate A: 4-Ethylphenylmagnesium Bromide Mg->Grignard Grignard Formation Coupling Kumada Coupling: 2-Chloropyridine + Ni(dppp)Cl2 Grignard->Coupling Nucleophilic Attack Pyridine Intermediate B: 2-(4-Ethylphenyl)pyridine Coupling->Pyridine C-C Bond Formation Hydro Hydrogenation: H2 (50 bar), PtO2, AcOH Pyridine->Hydro Reduction Product Target: 2-(4-Ethylphenyl)piperidine Hydro->Product Saturation

Figure 1: Logical workflow for the synthesis of 2-(4-ethylphenyl)piperidine.[3]

Detailed Protocols

Phase 1: Preparation of 4-Ethylphenylmagnesium Bromide

Objective: Generate the nucleophilic aryl species. Safety: Grignard reagents are moisture-sensitive. All glassware must be flame-dried.

Reagents:

  • 4-Ethylbromobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Iodine (catalytic crystal)[3]

  • THF (Anhydrous)

Protocol:

  • Charge a flame-dried 3-neck flask with Mg turnings. Add a single crystal of iodine.

  • Cover Mg with minimal anhydrous THF.

  • Add 5% of the 4-ethylbromobenzene solution to initiate the reaction (color change from brown to clear/turbid indicates initiation).

  • Add the remaining bromide dropwise to maintain a gentle reflux.

  • Reflux for 1 hour post-addition to ensure complete consumption of Mg.

  • Checkpoint: Titrate a small aliquot to verify concentration (typically 0.8–1.0 M).

Phase 2: Kumada Coupling (Synthesis of Intermediate B)

Objective: Couple the aryl Grignard with 2-chloropyridine. Mechanistic Insight: The Nickel(II) catalyst facilitates oxidative addition of the aryl chloride, followed by transmetallation with the Grignard and reductive elimination to form the biaryl bond.

Reagents:

  • Grignard Reagent (from Phase 1, 1.2 eq)

  • 2-Chloropyridine (1.0 eq)

  • Catalyst: Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (1–2 mol%)

  • Solvent: THF (Anhydrous)

Protocol:

  • Dissolve 2-chloropyridine and Ni(dppp)Cl₂ in anhydrous THF under Argon.

  • Cool the solution to 0°C.

  • Critical Step: Add the Grignard reagent dropwise. Control the exotherm.

  • Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to yield 2-(4-ethylphenyl)pyridine .

Phase 3: Catalytic Hydrogenation (Reduction to Piperidine)

Objective: Saturate the pyridine ring. Mechanistic Insight: Pyridine rings are aromatic and resistant to reduction. Protonation using acetic acid activates the ring, making it susceptible to hydrogenation by Platinum Oxide (Adams Catalyst).

Reagents:

  • 2-(4-Ethylphenyl)pyridine (Intermediate B)

  • Catalyst: PtO₂ (Adams Catalyst) (5–10 wt%)

  • Solvent: Glacial Acetic Acid[1][2][4]

  • Hydrogen Gas (H₂)

Protocol:

  • Dissolve Intermediate B in glacial acetic acid in a high-pressure reactor liner.

  • Add PtO₂ catalyst carefully (avoid sparks; catalyst can be pyrophoric with H₂).

  • Seal reactor and purge with N₂ (3x), then H₂ (3x).

  • Pressurize to 50 bar (725 psi) H₂.

    • Note: Lower pressures (3–5 bar) may be used but will significantly increase reaction time (up to 48h).

  • Stir at RT for 12 hours.

  • Filtration: Filter catalyst through Celite® under an inert atmosphere.

  • Workup: Concentrate the acetic acid filtrate. Basify the residue with NaOH (aq) to pH > 12.

  • Isolation: Extract the free base amine into DCM. Dry and concentrate.

  • Salt Formation: Dissolve in Et₂O and add HCl/Ether to precipitate 2-(4-ethylphenyl)piperidine hydrochloride .

Data Summary & Stoichiometry

ComponentRoleEquivalentsKey Parameter
4-Ethylbromobenzene Starting Material1.2Purity >98%
Magnesium Reagent1.3Turnings (crushed)
2-Chloropyridine Electrophile1.0Limiting Reagent
Ni(dppp)Cl₂ Catalyst (Coupling)0.02Keep Anhydrous
PtO₂ Catalyst (Reduction)10 wt%High Surface Area
H₂ Gas ReagentExcess50 Bar Pressure

Expected Yields:

  • Step 1 (Coupling): 75–85%

  • Step 2 (Hydrogenation): 85–95%

  • Overall Yield: ~65–80%

References

  • Kumada Coupling Mechanism & Scope

    • Kumada Coupling - Organic Chemistry Portal. Available at: [Link]

    • Reference for Ni-catalyzed coupling of Grignards with aryl halides.
  • Hydrogenation of Pyridines

    • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1] Asian Journal of Chemistry, 2015. Available at: [Link]

    • Describes the specific protocol for PtO2/Acetic Acid reduction
  • Synthesis of 2-Arylpiperidines (General Context)

    • Coldham, I., & Leonori, D. "Synthesis of 2-Arylpiperidines by Palladium Couplings..."[5] Organic Letters, 2008.[5][6] Available at: [Link]

    • Provides context on alternative routes and the importance of the scaffold.

Sources

Application

Enantioselective Synthesis of Chiral 2-Arylpiperidines

Application Note & Protocol Guide Executive Summary & Strategic Overview The chiral 2-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for NK1 antagonists, platelet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Overview

The chiral 2-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for NK1 antagonists, platelet aggregation inhibitors (e.g., Clopidogrel derivatives), and psychostimulants (e.g., Methylphenidate analogs).

Synthesizing this motif with high enantiomeric excess (ee) is historically challenging due to the thermodynamic stability of the pyridine precursor (preventing reduction) and the lability of the C2 stereocenter (risking racemization).

This guide details three distinct, high-fidelity workflows for generating 2-arylpiperidines. Selection depends on substrate availability and functional group tolerance:

MethodPrimary MechanismBest For...Key Advantage
A. Ir-Catalyzed Hydrogenation Asymmetric Hydrogenation of Pyridinium SaltsSimple 2-arylpyridinesScalability & Speed. Industry standard for high throughput.
B. Organocatalysis Brønsted Acid Transfer HydrogenationAcid-sensitive substratesMetal-Free. Avoids trace metal contamination in late-stage pharma.
C. Dynamic Kinetic Resolution Lithiation / Negishi CouplingN-Boc-piperidine precursorsFunctionalization. Installs the aryl group rather than reducing a ring.
Decision Matrix: Method Selection

G Start Starting Material? Pyridine 2-Arylpyridine Start->Pyridine Piperidine N-Boc-Piperidine Start->Piperidine Check Metal Sensitive? Pyridine->Check Functional Groups? MethodC Method C: Lithiation/Negishi DKR Piperidine->MethodC MethodA Method A: Ir-Catalyzed Hydrogenation Check->MethodA No MethodB Method B: CPA Transfer Hydrogenation Check->MethodB Yes (or small scale)

Figure 1: Strategic workflow for selecting the optimal synthetic route based on precursor availability.

Method A: Iridium-Catalyzed Asymmetric Hydrogenation

The "Zhou Protocol"

Direct hydrogenation of neutral pyridines is difficult due to strong catalyst poisoning and aromatic stability.[1] The breakthrough strategy involves activating the pyridine as a pyridinium salt (using Benzyl bromide or alkyl halides), which renders the ring susceptible to Iridium-catalyzed reduction.

Mechanistic Insight

The reaction proceeds via an outer-sphere mechanism where the pyridinium cation interacts with an Iridium-hydride species. The counter-anion plays a critical role; Bromide (Br-) is superior to Iodide or Triflate, likely due to its ability to stabilize the active catalytic species without over-coordinating.

Protocol

Reagents:

  • Substrate: 2-Arylpyridine[2][3]

  • Activator: Benzyl Bromide (BnBr)

  • Catalyst: [Ir(cod)Cl]₂ (1.0 mol%) + (S)-MeO-BIPHEP (2.2 mol%)

  • Solvent: Acetone/Methanol (1:1)

  • H₂ Source: Hydrogen gas (600 psi / 40 bar)

Step-by-Step Workflow:

  • Activation (Salt Formation):

    • Dissolve 2-arylpyridine (1.0 equiv) in acetone.

    • Add Benzyl Bromide (1.1 equiv) dropwise at RT.

    • Stir for 2–4 hours. The pyridinium salt often precipitates.

    • Checkpoint: If solid forms, filter and wash with Et₂O. If oil, decant solvent and dry under vacuum.

  • Catalyst Preparation (In-situ):

    • In a glovebox (or under Ar stream), mix [Ir(cod)Cl]₂ and (S)-MeO-BIPHEP in acetone. Stir for 30 mins to form the active orange/red complex.

  • Hydrogenation:

    • Transfer the pyridinium salt and catalyst solution into a high-pressure autoclave.

    • Pressurize with H₂ to 600 psi (40 bar).

    • Stir at RT for 12–24 hours.[4]

    • Safety Note: Ensure autoclave is rated for >1000 psi. Vent H₂ carefully into a fume hood exhaust.

  • Workup:

    • Concentrate the reaction mixture.

    • Basify with sat. NaHCO₃ (pH > 9) to liberate the free amine.

    • Extract with DCM (3x).

    • Purify via flash chromatography (SiO₂, Hex/EtOAc + 1% Et₃N).

  • De-benzylation (Optional):

    • If the N-Benzyl group is unwanted, perform standard Pd/C hydrogenolysis (1 atm H₂, MeOH, Pd/C) to obtain the free secondary amine.

Typical Results: Yields >90%, ee 90–96%.[4]

Method B: Organocatalytic Transfer Hydrogenation

The "Rueping/List Protocol"

For labs lacking high-pressure equipment or for substrates sensitive to transition metals, Chiral Phosphoric Acids (CPAs) offer a robust alternative. This method uses Hantzsch esters as a stoichiometric hydride source.

Mechanistic Insight

The CPA acts as a bifunctional catalyst. The acidic proton activates the imine/pyridinium nitrogen via H-bonding, while the phosphoryl oxygen directs the Hantzsch ester. This creates a tight chiral pocket, forcing hydride delivery to a specific face of the imine.

Protocol

Reagents:

  • Substrate: 2-Arylpyridine[2][3]

  • Reductant: Hantzsch Ester (HEH) (2.4 equiv)

  • Catalyst: (S)-TRIP or (S)-Binol-derived CPA (5–10 mol%)

  • Solvent: Toluene or Benzene

  • Temp: 60°C

Step-by-Step Workflow:

  • Setup:

    • In a screw-cap vial, combine 2-arylpyridine (0.2 mmol) and the Chiral Phosphoric Acid (10 mol%).

    • Add Toluene (2.0 mL).

  • Reaction:

    • Add Hantzsch Ester (2.4 equiv). The mixture will likely be a suspension.

    • Heat to 60°C. The reaction becomes homogeneous as HEH is consumed.

    • Stir for 24–48 hours.[4]

    • Monitoring: TLC will show the disappearance of the fluorescent pyridine spot and appearance of the non-aromatic piperidine (stains with Ninhydrin).

  • Workup:

    • Cool to RT.

    • Directly load the crude mixture onto a short silica plug.

    • Elute with Et₂O/Pentane to remove excess Hantzsch ester/pyridine byproducts.

    • Elute product with DCM/MeOH/NH₄OH.

Typical Results: Yields 70–85%, ee 85–94% (can be upgraded via recrystallization).

Method C: Dynamic Kinetic Resolution (DKR)

The "Coldham/Beak Protocol"

This method is fundamentally different: instead of reducing a ring, it functionalizes an existing piperidine ring. It relies on the Dynamic Kinetic Resolution of an organolithium intermediate.

Mechanistic Insight

N-Boc-2-lithiopiperidine exists as a racemate in rapid equilibrium. By adding a chiral ligand (like Sparteine) and performing a transmetalation to Zinc, one enantiomer reacts faster or the equilibrium shifts to the thermodynamically preferred chiral complex. Subsequent Negishi coupling locks the stereochemistry.

Protocol

Reagents:

  • Substrate: N-Boc-piperidine

  • Base: s-BuLi (1.3 equiv)

  • Ligand: (+)-Sparteine (1.3 equiv) (or O'Brien's diamine substitutes if Sparteine is unavailable)

  • Transmetalation: ZnCl₂ (1.0 M in THF)

  • Coupling Partner: Aryl Bromide (Ar-Br)

  • Catalyst: Pd(OAc)₂ / t-Bu₃P[4]

Step-by-Step Workflow:

  • Lithiation:

    • Flame-dry a flask under Ar. Add N-Boc-piperidine (1.0 equiv) and (+)-Sparteine (1.3 equiv) in Et₂O.

    • Cool to -78°C.[4]

    • Add s-BuLi (1.3 equiv) dropwise.

    • Stir at -78°C for 4–5 hours. (This generates the racemic lithio-species).

  • Transmetalation (The Critical Step):

    • Add ZnCl₂ solution (1.1 equiv) dropwise at -78°C.

    • Stir for 30 mins at -78°C, then warm to RT over 30 mins.

    • Note: This forms the chiral organozinc intermediate.

  • Negishi Coupling:

    • Add the Aryl Bromide (0.8 equiv relative to piperidine).

    • Add Pd(OAc)₂ (5 mol%) and t-Bu₃P (5 mol%).

    • Stir at RT for 16 hours.

  • Workup:

    • Quench with sat. NH₄Cl.

    • Extract with Et₂O.[4]

    • Purify via column chromatography.

Typical Results: Yields 60–80%, er 90:10 to 96:4.[4]

Mechanism Visualization (Method A)

The following diagram illustrates the Iridium-catalyzed cycle, highlighting the critical role of salt activation in disrupting aromaticity.

IrCycle Precursor Ir(I) Precursor [Ir(cod)Cl]2 + Ligand ActiveCat Active Species [Ir(P-P)(H)2]+ Precursor->ActiveCat H2 Complex Ir-Substrate Complex (Coordination) ActiveCat->Complex + Substrate Substrate Pyridinium Salt (Aromatic, Stable) Substrate->Complex Cation-pi interaction HydrideTransfer Hydride Transfer (Rate Determining Step) Complex->HydrideTransfer Outer Sphere Product Chiral Piperidine Salt HydrideTransfer->Product + H2 Product->ActiveCat Release

Figure 2: Catalytic cycle for the Ir-catalyzed hydrogenation of pyridinium salts. The cationic nature of the substrate facilitates interaction with the electron-rich hydride species.

References

  • Zhou, Y.-G. et al. (2012).[1] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition. [Link]

  • Rueping, M. et al. (2006).[5] "Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation." Organic Letters. [Link]

  • Coldham, I. et al. (2010).[4] "Asymmetric Synthesis of 2-Arylpiperidines via Dynamic Kinetic Resolution." Organic Letters. [Link]

  • Andersson, P. G. et al. (2013).[6] "Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines." Asian Journal of Organic Chemistry. [Link][6]

  • Tong, R. et al. (2019). "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation." Organic Letters. [Link]

Sources

Method

Application Notes and Protocols for the Hydrogenation of Pyridine Precursors to Piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Its prevalence in numerous FDA-approved drugs underscores its significance in the development of new therapeutic agents.[2] The most direct and atom-economical route to these valuable saturated heterocycles is the catalytic hydrogenation of their corresponding pyridine precursors.[1][2] This process, which involves the addition of three equivalents of hydrogen across the aromatic pyridine ring, is conceptually simple yet presents notable challenges. The inherent aromaticity of the pyridine ring necessitates potent catalytic systems, often requiring elevated temperatures and pressures.[2][3] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[3][4] For substituted pyridines, achieving high chemoselectivity—the selective reduction of the pyridine ring without affecting other sensitive functional groups—is a critical consideration.[4]

These application notes provide a comprehensive guide to the catalytic hydrogenation of pyridines, offering an in-depth analysis of common catalytic systems, quantitative performance data, and detailed, field-proven experimental protocols.

Catalytic Systems and Mechanistic Considerations

The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis, as well as by electrocatalytic methods.[1]

Heterogeneous Catalysis: The Workhorse of Piperidine Synthesis

Heterogeneous catalysis is the most widely employed approach, especially in industrial settings, due to the ease of catalyst separation and recycling.[1]

  • Precious Metal Catalysts: Platinum group metals are highly effective for pyridine hydrogenation.

    • Palladium on Carbon (Pd/C): A widely used and efficient catalyst, often employed in the presence of an acidic additive. The acid protonates the pyridine ring, facilitating its reduction.[1]

    • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A highly active catalyst, particularly effective for the hydrogenation of a variety of substituted pyridines. It is typically used in acidic media like glacial acetic acid.

    • Rhodium (Rh) and Ruthenium (Ru): These catalysts, often supported on carbon or alumina, exhibit high activity.[3] Rhodium, in particular, has been shown to be highly active even at low catalyst loadings and under mild conditions.[4] A recent study highlights the use of Rh₂O₃ for the reduction of various unprotected pyridines under mild conditions (5 bar H₂).[4]

    • Bimetallic Catalysts: Nanoparticles combining palladium with a base metal such as copper or silver have demonstrated enhanced activity and selectivity, which is attributed to their small particle size (2-3 nm).[5]

  • Non-Precious Metal Catalysts: While generally requiring more forcing conditions (higher temperatures and pressures), non-precious metal catalysts like nickel offer a more cost-effective alternative.[3]

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts offer the potential for high selectivity and activity under milder conditions, though their separation from the product can be challenging.[1]

  • Iridium and Rhodium Complexes: Chiral phosphine ligands coordinated to rhodium and iridium have been explored for asymmetric hydrogenation.[1] A notable recent development is an iridium(III)-catalyzed ionic hydrogenation that displays exceptional tolerance for sensitive functional groups such as nitro, azido, bromo, alkenyl, and alkynyl moieties, allowing for the synthesis of complex multi-substituted piperidines.[6][7] This method has proven scalable to the decagram level.[6]

Electrocatalytic Hydrogenation: A Milder and Greener Approach

Electrocatalytic methods present a sustainable alternative to traditional high-pressure hydrogenation. These systems can operate at ambient temperature and pressure, using water as a proton source.[8] A carbon-supported rhodium catalyst has been shown to achieve quantitative conversion of pyridine to piperidine with high current efficiency.[2][8]

Mechanistic Insights: The Hydrogenation Pathway

The hydrogenation of pyridine is believed to proceed in a stepwise manner.[9] The pyridine molecule adsorbs onto the catalyst surface, followed by the sequential addition of hydrogen atoms. This process involves the formation of dihydropyridine and tetrahydropyridine intermediates before the fully saturated piperidine is produced.[9] The presence of an acid can facilitate the initial activation of the pyridine ring by forming a pyridinium ion, which is more susceptible to reduction.[2]

Quantitative Performance of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of pyridine hydrogenation. The following tables provide a comparative summary of various catalytic systems based on published data.

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSubstrateConditionsConversion (%)Selectivity/Yield (%)Reference
Pd-Ag/C Pyridine60°C, 70 atm H₂, 2h9999 (Selectivity)[5]
Rh₂O₃ Pyridine40°C, 5 bar H₂, 16h, TFE>9999 (Yield)[4]
PtO₂ 4-Picoline25°C, 3 atm H₂, Acetic Acid, 24h100>95 (Yield)Generic Conditions
Ru/C Pyridine100°C, 80 atm H₂, 6h>99>98 (Yield)Generic Conditions
Raney Ni Pyridine150°C, 150 atm H₂, 8h>95>95 (Yield)[3]

Note: TFE = 2,2,2-Trifluoroethanol.

Table 2: Homogeneous Iridium-Catalyzed Ionic Hydrogenation of Substituted Pyridines

SubstrateCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
Methyl 2-methylnicotinate 1.02495>20:1[7]
3-Bromo-5-methylpyridine 1.024921:1.5[7]
4-Nitropyridine 0.51691-[7]
3-Azidopyridine 1.02493-[7]

Experimental Protocols

Safety First: Working with High-Pressure Hydrogen

Hydrogenation reactions, particularly those conducted at high pressure, carry inherent risks. All procedures must be carried out in a well-ventilated fume hood, using appropriate high-pressure equipment (e.g., a Parr shaker or autoclave) and safety shields.[10][11] Personnel should be thoroughly trained in the operation of high-pressure reactors.[10] Ensure proper grounding to prevent static discharge, and prohibit ignition sources in the vicinity.[10] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[10]

Protocol 1: General Procedure for Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is a robust method for the hydrogenation of a wide range of substituted pyridines.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the reaction mixture.

  • Sealing the Reactor: Securely seal the reactor according to the manufacturer's instructions.

  • Inert Gas Purge: Purge the reactor with an inert gas (nitrogen or argon) 3-5 times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-5 atm). Begin stirring and maintain the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by observing the pressure drop.

  • Reaction Completion and Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

  • Neutralization and Extraction: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine product.

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Mild Hydrogenation of Functionalized Pyridines with Rh₂O₃

This protocol is particularly useful for the hydrogenation of pyridines bearing sensitive functional groups, as it proceeds under mild conditions.[4]

Materials:

  • Substituted pyridine (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE, 1 mL)

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Internal standard for NMR yield determination (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Reactor Setup: In a vial suitable for the high-pressure reactor, combine the substituted pyridine and Rh₂O₃.

  • Solvent Addition: Add TFE as the solvent.

  • Reaction Execution: Place the vial into the high-pressure reactor. Seal the main reactor vessel.

  • Purge and Pressurize: Purge the reactor with an inert gas, then pressurize with hydrogen gas to 5 bar.[1]

  • Reaction: Stir the reaction at 40°C for 16 hours.[1]

  • Work-up: After cooling and carefully venting the reactor, the product yield can be determined directly by ¹H NMR spectroscopy using an internal standard. If isolation is required, the solvent can be removed under reduced pressure, and the residue purified by chromatography.

Visualizing the Workflow

General Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: Substrate, Solvent, Catalyst B Seal Reactor A->B C Purge with Inert Gas B->C D Pressurize with H₂ C->D E Stir & Heat (Monitor Pressure) D->E F Vent & Purge E->F G Filter to Remove Catalyst F->G H Neutralize & Extract G->H I Dry & Concentrate H->I J Purify Product (Distillation/Chromatography) I->J K Characterize (NMR, MS, etc.) J->K G cluster_catalyst Catalyst Surface C Active Catalyst (e.g., M-H) Intermediate Adsorbed Intermediates C->Intermediate Stepwise H Addition Py Pyridine Py->C Adsorption H2 H₂ H2->C Dissociative Adsorption Pip Piperidine Intermediate->C Intermediate->Pip Desorption

Caption: Simplified cycle of heterogeneous pyridine hydrogenation.

Conclusion

The catalytic hydrogenation of pyridines is a powerful and indispensable tool for the synthesis of piperidines. The choice of catalyst—whether heterogeneous, homogeneous, or electrocatalytic—and reaction conditions must be carefully considered based on the specific substrate, desired selectivity, and scalability requirements. While traditional heterogeneous systems using platinum group metals remain highly reliable, newer methods involving bimetallic nanoparticles and homogeneous iridium catalysts offer improved activity and functional group tolerance. The continued development of more sustainable and efficient catalytic systems will undoubtedly further enhance the accessibility of the vital piperidine scaffold for applications in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Tateno, H., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Al-Zain, H., et al. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Canadian Journal of Chemistry.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. BenchChem.
  • Smith, A., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • Bioengineer.org. (2025).
  • Ivanova, Y., et al. (2020). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts.
  • Tateno, H., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Wu, J., et al. (2017). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Szollosi, G., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances.
  • Schmidt, T., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Lab Pro Inc. (n.d.).
  • Unknown. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen.
  • FEDIOL. (2007).
  • University of Pittsburgh. (2012). Hydrogenation Reactions Safety Manual. University of Pittsburgh.
  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. H.E.L Group.
  • Request PDF. (2025). Partial hydrogenation of substituted pyridines and quinolines: A crucial role of the reaction conditions.

Sources

Application

Preparation of 2-(4-Ethylphenyl)piperidine hydrochloride salt

Application Note: High-Purity Synthesis of 2-(4-Ethylphenyl)piperidine Hydrochloride Executive Summary This application note details a robust, scalable protocol for the preparation of 2-(4-ethylphenyl)piperidine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(4-Ethylphenyl)piperidine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the preparation of 2-(4-ethylphenyl)piperidine hydrochloride , a substituted 2-arylpiperidine scaffold often utilized in the development of monoamine transporter inhibitors and dissociative anesthetics.[1]

Unlike generic protocols, this guide addresses the specific challenges of synthesizing sterically hindered 2-arylpiperidines:

  • Regiocontrol: Utilizing Suzuki–Miyaura cross-coupling to establish the biaryl bond with absolute regioselectivity, avoiding the isomer mixtures common in direct Grignard additions to pyridine.

  • Aromatic Reduction: Overcoming catalyst poisoning by pyridine nitrogen using Adams' catalyst (PtO₂) in acidic media.

  • Salt Crystallization: A controlled hydrochlorination process to yield non-hygroscopic crystalline solids.[1]

Retrosynthetic Logic & Pathway

The synthesis is designed as a linear, 3-step workflow. The core strategy relies on constructing the carbon skeleton before saturation, as 2-bromopyridine is a widely available and reactive electrophile.[1]

Scheme:

  • C-C Bond Formation: Suzuki coupling of 2-bromopyridine and 4-ethylphenylboronic acid.[1]

  • Heterocycle Saturation: Catalytic hydrogenation of the pyridine ring.[2][3]

  • Salt Formation: Protonation with anhydrous HCl.

ReactionPathway SM1 2-Bromopyridine INT1 Intermediate 1: 2-(4-Ethylphenyl)pyridine SM1->INT1 Pd(PPh3)4, Na2CO3 DME/H2O, Reflux SM2 4-Ethylphenyl- boronic acid SM2->INT1 PROD_FB Free Base: 2-(4-Ethylphenyl)piperidine INT1->PROD_FB H2 (50 psi), PtO2 AcOH, 24h FINAL Final Salt: 2-(4-Ethylphenyl)piperidine HCl PROD_FB->FINAL HCl (4M in Dioxane) Et2O, 0°C

Figure 1: Synthetic pathway designed for regioselectivity and high yield.

Experimental Protocols

Step 1: Suzuki–Miyaura Coupling

Objective: Synthesis of 2-(4-ethylphenyl)pyridine.[1]

Rationale: Direct arylation of pyridine often leads to mixtures of 2- and 4-substituted products.[1] The Suzuki coupling guarantees the aryl group is installed exclusively at the 2-position [1].[1]

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • 4-Ethylphenylboronic acid (1.2 equiv)[1]

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME)[1]

Protocol:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and cool under Argon flow.

  • Dissolution: Charge the flask with 2-bromopyridine (e.g., 10 mmol) and 4-ethylphenylboronic acid (12 mmol) dissolved in DME (40 mL).

  • Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) followed immediately by the degassed Na₂CO₃ solution (10 mL).

  • Reflux: Heat the biphasic mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The spot for 2-bromopyridine should disappear.[1]

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Result: Yellowish oil or low-melting solid.[1]

Step 2: Catalytic Hydrogenation (Adams' Reduction)

Objective: Reduction of the pyridine ring to the piperidine.

Rationale: Pyridines are notoriously difficult to hydrogenate due to the poisoning effect of the basic nitrogen on catalyst surfaces.[2] Using Platinum Oxide (PtO₂) in glacial acetic acid protonates the nitrogen (preventing poisoning) and facilitates reduction [2].

Reagents:

  • 2-(4-Ethylphenyl)pyridine (Intermediate 1)[1]

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (10 wt% loading)

  • Solvent: Glacial Acetic Acid[1][3][5]

Protocol:

  • Safety Check: Hydrogen gas is highly flammable.[1] Ensure the hydrogenation vessel (Parr shaker or autoclave) is grounded.

  • Loading: Dissolve Intermediate 1 (e.g., 5 mmol) in Glacial Acetic Acid (20 mL).

  • Catalyst Addition: Carefully add PtO₂ (10% by weight of substrate). Caution: Dry PtO₂ can be pyrophoric in the presence of hydrogen/solvent vapors. Add to the wet solvent.[1]

  • Pressurization: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.5 bar) .

  • Reaction: Shake/Stir at Room Temperature for 24 hours.

    • Note: If reaction stalls, repressurize and heat to 40°C.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. (Keep catalyst wet to prevent fire).

    • Concentrate the acetic acid filtrate under reduced pressure.

    • Basification: Dissolve the residue in water and cool to 0°C. Slowly add 2M NaOH until pH > 12.

    • Extraction: Extract the free base amine into Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.

    • Result: Colorless to pale yellow oil (Racemic mixture).

Step 3: Hydrochloride Salt Formation

Objective: Isolation of a stable, crystalline solid.

Protocol:

  • Dissolve the crude free base (from Step 2) in anhydrous Diethyl Ether (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equiv) with vigorous stirring.

  • A white precipitate should form immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Analytical Validation

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity >98.0%HPLC (C18, ACN:H2O + 0.1% TFA)
Identity Matches structure1H-NMR (DMSO-d6)
Melting Point 220–225°C (dec)*Capillary MP

*Note: Melting points for piperidine salts vary based on crystal habit and hydration state. 2-phenylpiperidine HCl typically melts >200°C.[1]

Expected 1H-NMR (Free Base, CDCl₃):

  • δ 7.1–7.3 (m, 4H): Aromatic protons (AA'BB' system of 4-ethylphenyl).[1]

  • δ 3.6 (d, 1H): Benzylic proton at C2 of piperidine ring.

  • δ 3.2 & 2.7 (m, 2H): Protons at C6 (adjacent to NH).

  • δ 2.6 (q, 2H): Ethyl group (-CH₂-).[1]

  • δ 1.2 (t, 3H): Ethyl group (-CH₃).[1]

  • δ 1.4–1.9 (m, 6H): Piperidine ring protons (C3, C4, C5).

Troubleshooting & Critical Control Points

Troubleshooting Start Issue: Low Yield in Hydrogenation Check1 Check 1: Catalyst Poisoning? Did you use AcOH? Start->Check1 Check2 Check 2: Pressure? Increase H2 to 70 psi or refill tank (leaks). Check1->Check2 Check3 Check 3: Purity of Intermediate? Sulphur/Halides from Step 1 poison PtO2. Check2->Check3 Solution Action: Filter, wash catalyst, re-dissolve in fresh AcOH, add fresh PtO2. Check3->Solution

Figure 2: Decision tree for troubleshooting incomplete hydrogenation.

  • Incomplete Coupling (Step 1): If the aryl bromide remains, add 0.02 equiv more Pd catalyst and degas again. Oxygen ingress is the most common failure mode.

  • Hygroscopicity (Step 3): If the salt oils out instead of crystallizing, the ether was likely wet. Redissolve in minimal hot isopropanol and add ether until cloudy, then refrigerate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[2] Application Notes: Catalytic Hydrogenation of Pyridine to Piperidine.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][6][7][8]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.

Sources

Method

Application Note: Solvent Selection &amp; Recrystallization Protocols for 2-(4-Ethylphenyl)piperidine

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of 2-(4-Ethylphenyl)piperidine , a structural analog relevant to NMDA antagonist synthesis and dissociati...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of 2-(4-Ethylphenyl)piperidine , a structural analog relevant to NMDA antagonist synthesis and dissociative anesthetic research.

Executive Summary

Purifying 2-(4-Ethylphenyl)piperidine presents a unique challenge due to its amphiphilic nature—possessing both a lipophilic ethylphenyl tail and a polar secondary amine core. While the free base is often an oil or low-melting solid prone to oxidation, the hydrochloride (HCl) or tartrate salt forms are the industry standard for high-purity isolation.

This guide provides a systematic solvent selection methodology, moving from micro-scale solubility mapping to bulk recrystallization, ensuring >99% HPLC purity.[1]

Physicochemical Profile & Solubility Logic

Before selecting a solvent, one must understand the solute-solvent interactions governing this molecule.

PropertyCharacteristicImplication for Solvent Selection
Structure Secondary Amine (Basic)High solubility in alcohols/chlorinated solvents; forms stable salts with mineral acids.[1][2]
Lipophilicity 4-Ethylphenyl moietySignificant solubility in non-polar solvents (Toluene, Heptane) for the free base.[1][2]
Chirality C2 StereocenterPotential for diastereomeric salt resolution if using chiral acids (e.g., L-Tartaric acid).[1][2]
State Free Base: Oil/Low-melt SolidHCl Salt: Crystalline SolidCrucial: Recrystallization is recommended for the Salt form, not the free base.[1][2]
The "Oiling Out" Phenomenon

A common failure mode with 2-arylpiperidines is "oiling out" (liquid-liquid phase separation) rather than crystallizing. This occurs when the boiling point of the solvent is higher than the melting point of the solvated amine, or when impurities depress the melting point.

  • Solution: Use a solvent system with a boiling point below the expected melting point of the salt (typically <80°C for initial screens) or use an antisolvent method.

Solvent Screening Protocol (Micro-Scale)

Do not proceed to bulk purification without this validation step.[1]

Materials
  • Analyte: Crude 2-(4-Ethylphenyl)piperidine HCl (100 mg per tube).[1]

  • Solvent Set: Methanol (MeOH), Isopropanol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), Water.

Methodology
  • Saturation: Add solvent dropwise to 100 mg of solid in a reaction tube at reflux temperature until fully dissolved.

  • Cooling: Allow the tube to cool slowly to Room Temperature (RT), then to 0-4°C.

  • Observation:

    • Precipitate: Good candidate.[1]

    • No Precipitate:[1][2] Too soluble (needs antisolvent).[1]

    • Oiling Out: Solvent unsuitable (or impure compound).[1]

Recommended Solvent Systems

Based on structural analogs (e.g., 4-phenylpiperidine, methylphenidate), the following systems are prioritized:

RankSolvent SystemMechanismProsCons
1 IPA (Isopropanol) Temperature-dependent solubilitySharp cooling curve; non-toxic (Class 3).[1][2]Yield may be lower without antisolvent.
2 EtOH / Et₂O (1:3) Solvent / AntisolventExcellent for removing non-polar impurities.[1][2]Diethyl ether is highly flammable/volatile.[1][2][3]
3 Acetone / MeOH (9:1) Polarity TuningGood for removing inorganic salts.[1][2]Acetone can form imines with free amines (less risk with salts).[1][2]
4 Water / EtOH Hydrophobic exclusionVery high purity crystals.[1][2]Slow drying; risk of hydrate formation.[1][2]

Visualization: Solvent Selection Decision Tree

The following logic flow guides the decision-making process based on the physical state of the crude material.

SolventSelection Start Start: Crude 2-(4-Ethylphenyl)piperidine CheckState Check Physical State Start->CheckState IsOil Oily / Gummy Residue CheckState->IsOil Amine Free Base IsSolid Solid / Powder CheckState->IsSolid Existing Salt SaltFormation Protocol A: Salt Formation (Dissolve in Et2O, add HCl/IPA) IsOil->SaltFormation SolubilityTest Solubility Test (100mg) IsSolid->SolubilityTest SaltFormation->IsSolid HighSol Soluble at RT? SolubilityTest->HighSol UseAnti Use Antisolvent Method (e.g., EtOH + Et2O) HighSol->UseAnti Yes (Too Soluble) HeatCool Heat to Reflux -> Cool HighSol->HeatCool No (Requires Heat) Crystals Crystals Formed? UseAnti->Crystals HeatCool->Crystals Success Scale Up Process Crystals->Success Yes FailOil Oiling Out? Crystals->FailOil No FailOil->UseAnti No (Remains Soluble) SwitchSolv Switch to Higher BP Solvent or Add Seed Crystal FailOil->SwitchSolv Yes SwitchSolv->HeatCool

Figure 1: Decision matrix for determining the optimal purification route based on the initial state of the material.

Detailed Protocol: Recrystallization of the HCl Salt

This protocol assumes the conversion of the crude free base oil into the Hydrochloride salt, followed by purification.[4]

Phase 1: Salt Formation (If starting with Free Base)[1]
  • Dissolve crude 2-(4-Ethylphenyl)piperidine (10 g) in Diethyl Ether (Et₂O) (50 mL) .

    • Note: If Et₂O is unavailable, Toluene is a viable alternative.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2M HCl in Diethyl Ether or HCl in Isopropanol (1.1 equivalents) dropwise with vigorous stirring.

  • A white precipitate should form immediately.[1] Stir for 30 minutes at 0°C.

  • Filter the crude salt and wash with cold ether.[1]

Phase 2: Recrystallization (The IPA/EtOAc Method)

This method balances yield and purity effectively for aryl-piperidines.

Step-by-Step:

  • Dissolution: Place the crude HCl salt in a round-bottom flask. Add Isopropanol (IPA) (approx. 5 mL per gram of salt).[1]

  • Heating: Heat the mixture to a gentle reflux (approx. 82°C).

    • Critical: If the solid does not dissolve completely, add more IPA in small increments (0.5 mL) until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles (dust, silica) are visible, filter the hot solution rapidly through a pre-warmed glass frit.[1]

  • Cloud Point: Remove from heat. While still hot, add Ethyl Acetate (EtOAc) dropwise until a faint persistent cloudiness appears (the "cloud point").

  • Re-solubilization: Add just enough hot IPA (drops) to clear the solution again.[1]

  • Crystallization:

    • Allow the flask to cool to Room Temperature undisturbed (approx. 1 hour).

    • Transfer to a refrigerator (4°C) for 4–12 hours.

    • Seeding: If no crystals form, scratch the glass wall or add a seed crystal of pure material.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with a cold 1:1 mixture of IPA/EtOAc.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours to remove trapped solvent.

Analytical Validation

Ensure the success of your recrystallization by verifying these parameters:

TestExpected ResultMethod
Appearance White to off-white needles or platesVisual Inspection
Melting Point Sharp range (< 2°C variation).[1][2] Note: HCl salts of arylpiperidines typically melt >160°C.[1]Capillary MP
1H NMR Absence of solvent peaks (check IPA @ 1.15/4.0 ppm). Stoichiometric integration of HCl.NMR (D2O or DMSO-d6)
HPLC Purity > 99.0% AreaReverse Phase (C18), ACN/Water gradient

Troubleshooting Guide

Issue: "The product turned into an oil at the bottom."
  • Cause: The solvent boiling point is too high, or the solution is too concentrated (supersaturated).

  • Fix: Re-heat to dissolve the oil. Add more solvent (dilute by 20%).[1] Allow to cool much more slowly (wrap the flask in a towel to insulate).

Issue: "No crystals formed even at 0°C."
  • Cause: The compound is too soluble in the chosen alcohol.

  • Fix: Add an antisolvent (Diethyl Ether or Hexane) dropwise to the cold solution until turbidity appears, then refrigerate.

Issue: "The crystals are colored (yellow/brown)."
  • Cause: Oxidation products or trapped mother liquor.[1]

  • Fix: Perform a "charcoal wash."[1] Dissolve in hot solvent, add activated carbon (5% w/w), stir for 10 mins, hot filter, then recrystallize.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

  • Coldham, I., & Leonori, D. (2010).[1] Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 12(24), 5720–5723. [1]

  • PubChem. (2023).[1] Piperidine, 4-phenyl- Compound Summary. National Library of Medicine.[1] [1]

  • Anderson, N. G. (2012).[1][5] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.[1]

Disclaimer: This protocol involves the handling of chemical substances that may be hazardous.[1][3][6] Always consult the Safety Data Sheet (SDS) for 2-(4-Ethylphenyl)piperidine and all solvents used. Perform all operations in a fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Ethylphenyl)piperidine

Welcome to the technical support center for the synthesis of 2-(4-ethylphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-ethylphenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important piperidine derivative. Piperidine scaffolds are ubiquitous in pharmaceuticals, and mastering their synthesis is crucial for drug discovery and development.[1][2]

This document moves beyond simple protocols to provide in-depth, field-tested insights into the causal relationships between reaction parameters and outcomes. We will explore the most common and effective synthetic routes, troubleshoot potential issues, and answer frequently asked questions to ensure your synthesis is efficient, reproducible, and high-yielding.

Primary Synthetic Route: Catalytic Hydrogenation of 2-(4-Ethylphenyl)pyridine

The most direct and widely employed method for synthesizing 2-(4-ethylphenyl)piperidine is the catalytic hydrogenation of its aromatic precursor, 2-(4-ethylphenyl)pyridine.[3] This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst. While seemingly straightforward, the efficiency of this transformation is highly dependent on a precise combination of catalyst choice, solvent, pressure, and acidic additives.

General Experimental Workflow

The following diagram illustrates the typical workflow for this synthesis, from reaction setup to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Prepare Solution (Substrate in Acetic Acid) reagents 2. Add Catalyst (e.g., PtO₂) start->reagents autoclave 3. Hydrogenation (High-Pressure Autoclave) reagents->autoclave monitor 4. Monitor Reaction (TLC/GC-MS) autoclave->monitor filter 5. Catalyst Filtration (e.g., through Celite) monitor->filter neutralize 6. Neutralization (Adjust pH with base) filter->neutralize extract 7. Extraction (Organic Solvent) neutralize->extract purify 8. Purification (Column Chromatography) extract->purify end Final Product: 2-(4-Ethylphenyl)piperidine purify->end

Caption: General workflow for catalytic hydrogenation.

Detailed Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

Platinum-based catalysts, particularly PtO₂, are highly effective for pyridine hydrogenation, often providing excellent yields under acidic conditions which help to prevent catalyst poisoning by the nitrogen lone pair.[3][4]

Step-by-Step Methodology:

  • Vessel Preparation: To a high-pressure autoclave vessel, add 2-(4-ethylphenyl)pyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). The acidic medium protonates the pyridine nitrogen, facilitating hydrogenation and preventing catalyst inhibition.

  • Catalyst Loading: Carefully add Platinum(IV) oxide (PtO₂) catalyst (1-5 mol%). The catalyst loading can be optimized; higher loading may increase reaction rate but also cost.

  • Autoclave Sealing & Purging: Seal the autoclave securely. Purge the vessel with nitrogen gas three times to remove all oxygen, followed by three purges with hydrogen gas.

  • Reaction Execution: Pressurize the autoclave with hydrogen gas to 50-70 bar (approx. 725-1015 psi).[3] Begin stirring and maintain the reaction at room temperature or gently heat to 40-60 °C to increase the rate.[5]

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake. The reaction is typically complete within 12-24 hours. A small aliquot can be carefully depressurized, worked up, and analyzed by TLC or GC-MS to confirm the disappearance of starting material.

  • Work-up:

    • After cooling to room temperature, carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with a small amount of methanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

    • Dissolve the residue in water and cool in an ice bath. Carefully basify the solution to a pH > 10 with a strong base (e.g., 6M NaOH) to deprotonate the piperidinium salt.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the final product.[5]

Troubleshooting Guide

Q1: My reaction has stalled or is showing very low conversion. What are the likely causes?

Answer: A stalled hydrogenation reaction is a common issue that can typically be traced to three main areas: catalyst activity, substrate/reagent purity, or reaction conditions.

  • Catalyst Inactivity:

    • Cause: The most frequent culprit is catalyst poisoning. Sulfur-containing compounds, strong chelating agents, or even residual impurities from the synthesis of the starting material can irreversibly bind to the catalyst's active sites. The lone pair on the pyridine nitrogen can also inhibit the catalyst, which is why acidic conditions are crucial.

    • Solution:

      • Ensure Substrate Purity: Purify the starting 2-(4-ethylphenyl)pyridine by distillation or column chromatography before the reaction.

      • Use an Acidic Medium: Always run the reaction in an acidic solvent like glacial acetic acid. The acid protonates the pyridine, preventing the nitrogen lone pair from deactivating the platinum surface.[3]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome minor inhibition.

  • Insufficient Hydrogen Pressure or Agitation:

    • Cause: Hydrogenation is a multiphasic reaction (gas-liquid-solid). The reaction rate is often limited by the mass transfer of hydrogen from the gas phase to the catalyst surface.

    • Solution:

      • Increase H₂ Pressure: Ensure the pressure is within the optimal range (50-70 bar).[3] Higher pressure increases the concentration of dissolved hydrogen.

      • Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended and to maximize the gas-liquid surface area.

  • Water Content:

    • Cause: While some hydrogenations tolerate water, excess water can sometimes affect catalyst activity or the reaction medium's properties.

    • Solution: Use anhydrous solvents and ensure your starting material is dry.

Q2: I'm getting a significant amount of a side product, which appears to be 2-(4-vinylphenyl)piperidine or 2-(4-ethylcyclohexyl)piperidine. How can I prevent this?

Answer: The formation of these side products points to issues with chemoselectivity—specifically, over-reduction of the phenyl ring or reduction of the ethyl group.

  • Over-reduction of the Phenyl Ring (to Cyclohexyl):

    • Cause: This occurs when the reaction is too aggressive, either through excessive temperature, prolonged reaction time, or the use of a highly active catalyst like Rhodium (Rh). Platinum (Pt) and Palladium (Pd) are generally more selective for the pyridine ring over the benzene ring.

    • Solution:

      • Catalyst Choice: Stick with PtO₂ or Pd/C, which are known for their high selectivity in reducing pyridines without affecting the aryl ring under controlled conditions.

      • Control Temperature and Time: Run the reaction at room temperature if possible. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reduction.

  • Reduction of the Ethyl Group Side-Chain:

    • Cause: This is less common but can occur under very harsh conditions. It is more likely that an impurity in your starting material is causing this issue.

    • Solution: The primary solution is to use milder reaction conditions as described above. Purifying the starting material is also critical. A Pd/C catalyst with a pyridine additive can sometimes be used to poison the catalyst slightly, increasing selectivity and preventing over-reduction.[6]

Data Table: Catalyst and Condition Selection Guide
CatalystTypical ConditionsProsCons
PtO₂ (Adams') 50-70 bar H₂, Acetic Acid, RT-50°C[3]Highly effective for pyridines; robust.Can be expensive; may require higher pressures.
Pd/C 10-50 bar H₂, Ethanol/Acetic Acid, RTGood selectivity; cost-effective.Can sometimes lead to debenzylation if other groups are present.
Ru/C or RuO₂ High pressure & temperature (>100 bar, >100°C)Very active.Low selectivity; often leads to over-reduction of the aryl ring.[3]
Rh/C Lower pressures, RTHighly active at low pressures.Prone to reducing the aromatic ring; poor selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the acid in the hydrogenation of pyridines?

Answer: The acid plays a critical dual role. First, it protonates the basic nitrogen atom of the pyridine ring. This creates a pyridinium ion, which has two important effects:

  • Activation: The pyridinium ring is more electron-deficient and thus more susceptible to reduction (hydrogenation) than the neutral pyridine ring.

  • Prevents Catalyst Poisoning: The lone pair of electrons on the nitrogen in neutral pyridine can coordinate strongly to the metal surface of the catalyst, effectively blocking active sites. By protonating the nitrogen, this lone pair is no longer available to poison the catalyst, allowing the reaction to proceed efficiently.[7]

G cluster_mech Role of Acid in Pyridine Hydrogenation Pyridine Pyridine (Catalyst Poison) Pyridinium Pyridinium Ion (Activated for Reduction) Pyridine->Pyridinium Acid Acid + H⁺ (from Acetic Acid) Catalyst Pt Catalyst Surface Pyridinium->Catalyst Adsorbs to Catalyst Product Piperidinium Salt Catalyst->Product H₂ Addition

Caption: Acid protonates pyridine, preventing catalyst poisoning.

Q2: Are there viable alternative synthetic routes if hydrogenation is not feasible in my lab?

Answer: Yes, while hydrogenation is often preferred for its atom economy, other robust methods exist, with the Grignard reaction being a prominent alternative.

  • Grignard Reaction with a Pyridine N-oxide:

    • Description: This route involves the synthesis of a Grignard reagent, 4-ethylphenylmagnesium bromide, from 4-bromoethylbenzene. This reagent is then added to pyridine N-oxide. The initial addition product is a dihydropyridine derivative, which can be subsequently reduced (e.g., with NaBH₄) to yield the target piperidine.[8][9] This method offers a different approach that avoids high-pressure hydrogenation equipment.

    • Key Steps:

      • Formation of 4-ethylphenylmagnesium bromide.

      • Addition to pyridine N-oxide at low temperature (-40 °C to -20 °C) to avoid ring-opening.[8]

      • Reduction of the resulting intermediate.

  • Palladium-Catalyzed Arylation:

    • Description: More advanced methods involve the direct Pd-catalyzed coupling of a suitable piperidine precursor with an arylboronic acid (Suzuki coupling) or other organometallic reagent.[10] These methods offer great flexibility for creating diverse libraries of 2-arylpiperidines but can be more complex to optimize.

Q3: How should I approach the purification of 2-(4-Ethylphenyl)piperidine?

Answer: As a basic amine, 2-(4-ethylphenyl)piperidine can be challenging to purify via standard silica gel chromatography due to tailing. Here is a best-practice approach:

  • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in a nonpolar solvent (like ether or hexanes) and wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the pure amine.

  • Modified Column Chromatography:

    • Use a Treated Eluent: Add a small amount of a volatile base, such as triethylamine (~1%), to your eluent system (e.g., hexanes/ethyl acetate). The triethylamine competes with your product for the acidic sites on the silica, preventing peak tailing and leading to much cleaner separation.

    • Use Basic Alumina: Alternatively, using basic alumina instead of silica gel can be very effective for purifying amines.

References

  • Title: Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones Source: PubMed Central (PMC) URL: [Link]

  • Title: Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor Source: ResearchGate URL: [Link]

  • Title: Representative 2‐substituted piperidine‐containing pharmaceuticals. Source: ResearchGate URL: [Link]

  • Title: Novel Process For The Preparation Of 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-Benzimidazol-2-Yl]-1-Piperidinyl}Ethyl)phenyl]-2-Methylpropanoic Acid Source: Quick Company URL: [Link]

  • Title: Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review Source: Preprints.org URL: [Link]

  • Title: Process for production of piperidine derivatives Source: Google Patents URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation of Piperidines, Part 2: Substituted at Position 3 Source: YouTube URL: [Link]

  • Title: 4-phenylpiperidines and their preparation Source: Google Patents URL
  • Title: New modular strategy reduces piperidine synthesis steps for pharmaceuticals Source: News-Medical.net URL: [Link]

  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: MDPI URL: [Link]

  • Title: Scheme 1. General strategy for the synthesis of piperidine derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PubMed Central (PMC) URL: [Link]

  • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: International Journal of ChemTech Research URL: [Link]

  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Reaction Between Grignard Reagents and Heterocyclic N-oxides Source: Diva-portal.org URL: [Link]

  • Title: Synthesis and kinetic resolution of N-Boc-2-arylpiperidines Source: RSC Publishing URL: [Link]

  • Title: Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent Source: Wiley Online Library URL: [Link]

  • Title: (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst Source: ResearchGate URL: [Link]

  • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: PubMed Central (PMC) URL: [Link]

  • Title: Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes Source: PubMed Central (PMC) URL: [Link]

  • Title: Grignard Reagent Synthesis Reaction Mechanism Source: YouTube URL: [Link]

  • Title: Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: piperidines I. As in the case of the l-methy1-2-benaylpiperidine7 scribes l, 2,2,6,6-pentamethy1-4-phenyl-4-acetoxypiperidine fo Source: Erowid URL: [Link]

  • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison Source: PubMed URL: [Link]

Sources

Optimization

Technical Support Center: Resolution of Racemic 2-(4-Ethylphenyl)piperidine Enantiomers

This guide is intended for researchers, scientists, and professionals in drug development engaged in the chiral resolution of 2-(4-ethylphenyl)piperidine. As a critical chiral intermediate in the synthesis of various pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and professionals in drug development engaged in the chiral resolution of 2-(4-ethylphenyl)piperidine. As a critical chiral intermediate in the synthesis of various pharmacologically active compounds, obtaining enantiomerically pure forms of this piperidine derivative is often a crucial step. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the challenges associated with its resolution.

I. Troubleshooting Guide

This section addresses common issues encountered during the resolution of racemic 2-(4-ethylphenyl)piperidine, offering explanations grounded in physical organic chemistry and practical, field-tested solutions.

Question 1: My diastereomeric salt precipitation is very low, or it doesn't crystallize at all. What are the likely causes and how can I fix this?

Answer:

Failure of a diastereomeric salt to crystallize is a frequent and frustrating issue in classical resolution. The root cause lies in the complex interplay between the structures of your amine enantiomers, the chiral resolving agent, and the chosen solvent system. Here’s a breakdown of potential causes and corrective actions:

  • Inappropriate Solvent System: The solubility of the diastereomeric salts is paramount.[1][2] If the solvent is too good, both diastereomers will remain in solution. Conversely, a very poor solvent may cause both to precipitate indiscriminately.

    • Troubleshooting Steps:

      • Solvent Screening: Systematically screen a range of solvents with varying polarities. For amine salts, common starting points include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (diethyl ether, MTBE). Often, a mixture of a good solvent and a poor solvent (anti-solvent) is required to achieve the optimal solubility differential.[3]

      • Controlled Cooling: Rapid cooling can lead to the formation of oils or amorphous solids. Employ a slow, controlled cooling ramp to encourage ordered crystal lattice formation. Seeding the solution with a small crystal of the desired diastereomeric salt can be highly effective.[3]

      • Concentration Adjustment: The concentration of the solution is critical. If it's too dilute, crystallization may not occur even with a suitable solvent. Carefully and slowly evaporate the solvent to reach a point of supersaturation.

  • Poor Resolving Agent Selection: Not all chiral acids will form well-defined, crystalline salts with 2-(4-ethylphenyl)piperidine that have a significant solubility difference.

    • Troubleshooting Steps:

      • Trial Different Resolving Agents: It's essential to screen a variety of chiral resolving agents. For amines, common choices include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid derivatives, and camphorsulfonic acid.[3][4]

      • Stoichiometry: While a 1:1 molar ratio is a common starting point, sometimes a non-stoichiometric ratio of the resolving agent can be beneficial.[3]

  • Purity of the Racemic Amine: Impurities in your starting material can inhibit crystallization.

    • Troubleshooting Steps:

      • Purify the Racemate: Ensure your racemic 2-(4-ethylphenyl)piperidine is of high purity before attempting resolution. Techniques like distillation or column chromatography can be used for purification.

Question 2: I've managed to crystallize a diastereomeric salt, but the enantiomeric excess (e.e.) is low after liberation of the free amine. How can I improve the enantiopurity?

Answer:

Low enantiomeric excess indicates that the crystallization process did not effectively discriminate between the two diastereomers. This can be due to co-crystallization or the crystallization of a racemic compound.

  • Recrystallization: This is the most common method to enhance enantiomeric purity.[5]

    • Troubleshooting Steps:

      • Multiple Recrystallizations: Perform one or more recrystallizations of the diastereomeric salt. With each recrystallization, the less soluble diastereomer should become more enriched in the solid phase.

      • Solvent Optimization for Recrystallization: The ideal solvent for recrystallization may differ from the initial crystallization solvent. The goal is to find a solvent where the desired diastereomer has low solubility, while the undesired diastereomer is more soluble.

  • Kinetic vs. Thermodynamic Control: The initial crystallization may be under kinetic control, leading to a less stable, less pure solid.

    • Troubleshooting Steps:

      • Slurrying: After the initial crystallization, slurry the solid in the mother liquor or a suitable solvent for an extended period. This allows the system to equilibrate, favoring the formation of the more stable, less soluble diastereomer.

  • Monitoring Progress: It is crucial to monitor the enantiomeric excess at each stage.

    • Troubleshooting Steps:

      • Chiral HPLC or GC: Develop a reliable analytical method using a chiral stationary phase to accurately determine the enantiomeric excess of the liberated amine after each recrystallization step.[6][7]

Question 3: The separation of the diastereomeric salts is difficult, and I'm losing a significant amount of material during filtration. What can I do?

Answer:

Poor crystal morphology can lead to difficulties in handling and significant product loss.

  • Crystal Habit Modification: The shape and size of the crystals can be influenced by several factors.

    • Troubleshooting Steps:

      • Slower Crystallization: As mentioned before, a slower cooling rate can lead to larger, more well-defined crystals that are easier to filter.

      • Solvent Composition: The solvent system can affect crystal habit. Experiment with different solvent mixtures.

      • Agitation: The rate and type of stirring can influence crystal size and agglomeration. Gentle agitation is often preferred over vigorous stirring.

II. Frequently Asked Questions (FAQs)

Q1: What are the main methods for resolving racemic 2-(4-ethylphenyl)piperidine?

A1: The primary methods for resolving racemic 2-(4-ethylphenyl)piperidine and similar amines include:

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used and often cost-effective method. It involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[8][9] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][4]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[10][11] While often more expensive on a large scale, it can be very effective for both analytical and preparative separations.[12][13]

  • Enzymatic Resolution: This method employs enzymes that selectively react with one enantiomer of the racemate, a process known as kinetic resolution.[5][9] For example, a lipase could be used to acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[9]

Q2: How do I choose the right chiral resolving agent for 2-(4-ethylphenyl)piperidine?

A2: The selection of a suitable chiral resolving agent is often empirical and requires screening. However, some general principles apply:

  • Structural Similarity: Sometimes, resolving agents with structural similarities to the target molecule can be effective.

  • Commonly Used Acids for Amines: For resolving basic compounds like 2-(4-ethylphenyl)piperidine, chiral carboxylic acids and sulfonic acids are the reagents of choice.[1][14] Good starting points include:

    • Tartaric acid derivatives (e.g., L- or D-dibenzoyltartaric acid, L- or D-ditoluoyltartaric acid)[3]

    • Mandelic acid (R- or S-mandelic acid)[3]

    • Camphorsulfonic acid (1R)-(-) or (1S)-(+)-10-camphorsulfonic acid)

  • Availability and Cost: For larger-scale resolutions, the cost and availability of the resolving agent are important practical considerations.[14]

Q3: What are the advantages and disadvantages of classical resolution versus chiral chromatography?

A3:

FeatureClassical Resolution (Diastereomeric Salt Formation)Chiral Chromatography
Advantages - Cost-effective for large-scale production.[14]- Well-established and widely understood technology.[14]- High resolution and purity often achievable in a single step.- Applicable to a wide range of compounds.- Method development can be rapid with modern screening systems.
Disadvantages - Can be time-consuming and labor-intensive due to the need for multiple recrystallizations.[1]- Success is highly dependent on finding a suitable resolving agent and solvent system.- The maximum theoretical yield for the desired enantiomer is 50% without a racemization step for the unwanted enantiomer.- Can be expensive, especially for large-scale separations due to the cost of chiral stationary phases and solvents.- May require specialized equipment (e.g., preparative HPLC or SFC).

Q4: Can I racemize the unwanted enantiomer of 2-(4-ethylphenyl)piperidine to improve the overall yield?

A4: Yes, racemizing the unwanted enantiomer and recycling it back into the resolution process can theoretically double the yield of the desired enantiomer. The feasibility of this depends on the specific conditions required for racemization. For piperidine derivatives, this might involve treatment with a strong base or acid, or catalytic methods. It is crucial that the racemization conditions do not lead to decomposition of the compound.

III. Experimental Protocols & Data

Protocol: Classical Resolution of Racemic 2-(4-Ethylphenyl)piperidine using L-(-)-Dibenzoyltartaric Acid

This protocol provides a starting point for the resolution. Optimization of solvent ratios, concentrations, and temperatures may be necessary.

Materials:

  • Racemic 2-(4-ethylphenyl)piperidine

  • L-(-)-Dibenzoyltartaric acid (DBTA)

  • Methanol

  • Ethyl acetate

  • Dichloromethane

  • 1 M Sodium hydroxide solution

  • 1 M Hydrochloric acid solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Filtration apparatus

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Salt Formation: a. In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 2-(4-ethylphenyl)piperidine in 100 mL of a 1:1 mixture of methanol and ethyl acetate. b. In a separate flask, dissolve an equimolar amount of L-(-)-dibenzoyltartaric acid in the same solvent mixture. c. Slowly add the L-DBTA solution to the amine solution with gentle stirring at room temperature. d. Stir the resulting solution for 1-2 hours.

  • Crystallization: a. If no precipitate forms, slowly evaporate the solvent on a rotary evaporator until the solution becomes slightly turbid. b. Allow the flask to stand at room temperature overnight, or cool it in an ice bath to promote crystallization. c. Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold ethyl acetate. d. Dry the crystals under vacuum.

  • Recrystallization (for enantiomeric enrichment): a. Dissolve the dried crystals in a minimal amount of hot methanol. b. Slowly add ethyl acetate until the solution becomes turbid. c. Allow the solution to cool slowly to room temperature and then in an ice bath to recrystallize the salt. d. Collect the crystals by filtration, wash with cold ethyl acetate, and dry. e. Repeat the recrystallization process until a constant optical rotation is achieved or the desired enantiomeric excess is reached (monitored by chiral HPLC).

  • Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in a mixture of dichloromethane and water. b. Add 1 M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). c. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. d. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter and concentrate the solution under reduced pressure to yield the enantiomerically enriched 2-(4-ethylphenyl)piperidine.

  • Analysis: a. Determine the enantiomeric excess of the final product using a pre-validated chiral HPLC method.

Data Summary Table
CompoundMolar Mass ( g/mol )Potential Resolving Agents
Racemic 2-(4-Ethylphenyl)piperidine189.31L-(-)-Dibenzoyltartaric acid, D-(+)-Dibenzoyltartaric acid, (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, (1S)-(+)-10-Camphorsulfonic acid
L-(-)-Dibenzoyltartaric acid358.32N/A

IV. Visualizations

Workflow for Classical Resolution

G cluster_0 Salt Formation & Crystallization cluster_1 Purification cluster_2 Liberation & Analysis racemate Racemic 2-(4-Ethylphenyl)piperidine mix Mix & Dissolve racemate->mix resolving_agent Chiral Resolving Agent (e.g., L-DBTA) resolving_agent->mix solvent Solvent System (e.g., Methanol/Ethyl Acetate) solvent->mix crystallization Crystallization of Diastereomeric Salt mix->crystallization Cool / Evaporate filtration Filtration crystallization->filtration Filter mother_liquor mother_liquor filtration->mother_liquor Mother Liquor (Enriched in other diastereomer) solid_salt solid_salt filtration->solid_salt Solid Diastereomeric Salt recrystallization Recrystallization solid_salt->recrystallization Recrystallize purified_salt purified_salt recrystallization->purified_salt Higher e.e. Salt liberation Liberate Free Amine purified_salt->liberation Add Base (e.g., NaOH) extraction Purification liberation->extraction Solvent Extraction final_product Enantiomerically Pure 2-(4-Ethylphenyl)piperidine extraction->final_product Evaporate Solvent analysis Chiral HPLC (Determine e.e.) final_product->analysis Analyze

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 2-(4-Ethylphenyl)piperidine

Current Status: Operational Topic: Stability & Storage Protocols Molecule Class: 2-Arylpiperidine (Secondary Amine) Executive Summary: The Free Base Vulnerability You are likely accessing this guide because your sample o...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability & Storage Protocols Molecule Class: 2-Arylpiperidine (Secondary Amine)

Executive Summary: The Free Base Vulnerability

You are likely accessing this guide because your sample of 2-(4-Ethylphenyl)piperidine has degraded. As a free base, this molecule acts as a secondary amine with a benzylic substituent. While chemically potent, the free base is thermodynamically unstable in standard atmospheric conditions.

The degradation is driven by two primary vectors:

  • Atmospheric Carboxylation: Rapid reaction with CO₂ to form ammonium carbamates (often mistaken for "crystallization").

  • Oxidative Dehydrogenation: Gradual N-oxidation or benzylic oxidation at the ethyl group, accelerated by light and heat.

This guide provides the diagnostic tools to identify these issues and the protocols to permanently stabilize your compound.

Module 1: Troubleshooting & Diagnostics

Use this matrix to diagnose the physical changes in your sample.

SymptomProbable CauseChemical MechanismRemediation Strategy
White Crust / Solid Precipitate Carbamate Formation Reaction with atmospheric CO₂ forms the piperidinium carbamate salt.Reversible. Dissolve in basic water (NaOH) and extract with DCM to regenerate free base.
Yellow to Brown Discoloration Oxidation (N-Oxide) Formation of N-oxides or radical oxidation at the benzylic ethyl position.Irreversible. Requires re-purification via column chromatography (silica gel).
Oiling Out / Hygroscopicity Moisture Absorption The free base is hygroscopic; water absorption lowers

and catalyzes hydrolysis.
Dry under high vacuum (<1 mbar) with

or convert to salt.
Viscosity Increase Polymerization / Dimerization Radical coupling (rare) or hydrogen-bond networking with impurities.Check purity via HPLC/NMR. If purity <95%, re-crystallize as HCl salt.
Visualizing the Degradation Pathways

The following diagram illustrates the kinetic competition between stable storage and environmental degradation.

DegradationPathways cluster_prevention Stabilization Barrier FreeBase 2-(4-Ethylphenyl)piperidine (Free Base) Carbamate Ammonium Carbamate (White Solid Crust) FreeBase->Carbamate Rapid Reversible Reaction NOxide N-Oxide / Benzylic Ketone (Yellow Impurity) FreeBase->NOxide Slow Irreversible Oxidation Salt HCl Salt Conversion FreeBase->Salt Protective Pathway CO2 + CO2 (Air) CO2->Carbamate O2 + O2 / Light O2->NOxide

Figure 1: Kinetic degradation pathways showing the competition between CO₂ absorption (rapid) and oxidation (slow).

Module 2: Stabilization Protocols

The only way to ensure long-term stability (>6 months) is to remove the nitrogen lone pair from the reaction equation. We recommend Protocol A for all storage purposes.

Protocol A: Conversion to Hydrochloride Salt (Recommended)

Objective: Transform the unstable oil/solid free base into a robust, crystalline hydrochloride salt.

Materials:

  • 2-(4-Ethylphenyl)piperidine (Free Base)

  • Diethyl ether (Anhydrous) or Isopropanol

  • HCl (2M in Diethyl ether or 4M in Dioxane)

  • Argon gas

Step-by-Step Methodology:

  • Dissolution: Dissolve the free base in a minimal amount of anhydrous diethyl ether (approx. 5-10 mL per gram). Ensure the solution is clear.

  • Acidification: Under an Argon atmosphere, dropwise add HCl (1.1 equivalents) in ether/dioxane.

    • Observation: A white precipitate (the salt) should form immediately.

    • Note: The reaction is exothermic; cool in an ice bath if scaling >5g.

  • Crystallization: Allow the suspension to stir for 30 minutes at 0°C to ensure complete conversion.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake 3x with cold diethyl ether to remove unreacted free base and oxidative impurities.

  • Drying: Dry under high vacuum for 12 hours to remove trace solvents.

Result: You now possess 2-(4-Ethylphenyl)piperidinium chloride . This salt is stable at room temperature, resistant to oxidation, and immune to CO₂ absorption.

Protocol B: Inert Storage of Free Base (Short-Term)

Objective: Preserve the free base for immediate use (<2 weeks).

  • Container: Use an amber glass vial (blocks UV light).

  • Atmosphere: Purge the vial headspace with dry Argon or Nitrogen for 60 seconds before closing.

  • Seal: Wrap the cap junction tightly with Parafilm to prevent gas exchange.

  • Environment: Store at -20°C.

    • Warning: Do not store in a "frost-free" freezer (temperature cycling promotes moisture ingress).

Module 3: Frequently Asked Questions (FAQ)

Q1: My sample turned into a liquid oil inside the bottle. Is it ruined? A: Not necessarily. 2-(4-Ethylphenyl)piperidine has a melting point that may be depressed by impurities or moisture. If it absorbed water (hygroscopic), it may liquify.

  • Test: Run a TLC or NMR. If the core structure is intact, dry it over

    
     in DCM, filter, and re-concentrate.
    

Q2: Can I use the HCl salt directly in my reaction? A: It depends.

  • For nucleophilic substitutions (e.g., alkylation): No.[1] You must add a base (like

    
     or TEA) to the reaction to free the amine in situ.
    
  • For storage: Yes, it is far superior.

Q3: Why is the "ethyl" group a stability risk? A: The ethyl group attached to the phenyl ring creates a benzylic position . While less reactive than the amine nitrogen, this position is susceptible to radical autoxidation over long periods, especially if exposed to UV light, potentially forming a ketone derivative [1].

Q4: I see a white powder on the threads of the screw cap. What is it? A: This is likely ammonium carbamate or carbonate, formed by the reaction of the amine vapor with air (CO₂) that leaked through the cap [2]. It acts as a "crust." Wipe it off; do not let it fall back into the main sample.

Module 4: Process Logic Visualization

The following decision tree helps you decide how to process your sample upon receipt.

DecisionTree Start Sample Receipt: 2-(4-Ethylphenyl)piperidine CheckForm Is it a Salt or Free Base? Start->CheckForm SaltPath Salt Form (HCl, Tartrate) CheckForm->SaltPath Salt FreeBasePath Free Base CheckForm->FreeBasePath Free Base UsageTime When will you use it? Immediate < 2 Weeks UsageTime->Immediate Soon LongTerm > 2 Weeks UsageTime->LongTerm Later Action1 Store Desiccated @ RT SaltPath->Action1 FreeBasePath->UsageTime Action2 Purge Argon + Store @ -20°C Immediate->Action2 Action3 EXECUTE PROTOCOL A (Convert to Salt) LongTerm->Action3

Figure 2: Decision matrix for sample handling based on chemical form and usage timeline.

References
  • National Institutes of Health (NIH) - PubChem. (2025). Piperidine Stability and Reactivity Profile. Retrieved from [Link]

  • American Chemical Society (ACS). (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega.[2] Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard industry reference for salt selection logic).
  • Biosynce. (2025).[3][4][5] Storage Conditions for Maintaining Piperidine Stability. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Oily Piperidine Derivatives

Status: Active Agent: Senior Application Scientist (Ph.D.) Ticket ID: PIP-PUR-001[1][2] Introduction: Why is my Piperidine an Oil? Welcome to the technical support hub.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist (Ph.D.) Ticket ID: PIP-PUR-001[1][2]

Introduction: Why is my Piperidine an Oil?

Welcome to the technical support hub. You are likely here because your piperidine derivative—predicted to be a crystalline solid—is currently a viscous, stubborn oil.[2]

The Root Cause: Piperidine derivatives possess a secondary amine (pKa ~11) that acts as a powerful hydrogen bond acceptor/donor.[1] This creates two distinct purification challenges:

  • Hygroscopicity: They greedily absorb atmospheric water, acting as a plasticizer that lowers the melting point.[1][2]

  • Silanol Interaction: The basic nitrogen interacts strongly with acidic silanols (pKa ~5-7) on silica gel, causing severe peak tailing and poor mass recovery during chromatography.[1][2]

This guide provides self-validating protocols to resolve these issues.

Module 1: Troubleshooting Flash Chromatography (The "Tailing" Issue)

User Complaint: "My compound streaks across the column, and fractions are impure."

The Mechanism

Standard silica gel is acidic.[1] Your basic piperidine protonates on the column, forming an ionic bond with the stationary phase. This is not simple adsorption; it is ion-exchange chromatography occurring unintentionally.[1][2]

Protocol: The "Amine-Modified" Mobile Phase

Do not just add base to the bottle. Follow this specific sequence to passivate the silica.

Step-by-Step Workflow:

  • Pre-Treatment (The Neutralization Wash):

    • Flush the packed silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

    • Why? This saturates the active silanol sites with TEA, effectively "capping" the acidity before your product touches the column.

  • Elution:

    • Run your gradient (e.g., DCM/MeOH) but maintain 0.5% - 1% TEA or 1% NH₄OH in the mobile phase throughout the run.[1]

    • Note: TEA is easier to remove via rotovap than ammonia if your product is high-boiling.[1][2]

Data Validation Table: Modifier Selection

ModifierProsConsBest For
Triethylamine (TEA) Volatile, effectively blocks silanols.[1][2]Can form salts with product if not removed completely.[2][3]General purification.[2][4][5]
Ammonium Hydroxide (NH₄OH) Highly effective for very polar amines.[1][2]Immiscible with pure DCM (requires MeOH); high pH can degrade esters.[2]Highly polar/water-soluble amines.[1][2]
Saturated K₂CO₃ (Solid) No liquid base needed in eluent.[1][2]Technique: Mix solid K₂CO₃ with silica during column packing.[1][2]Acid-sensitive protecting groups.[1][2]

Pro-Tip: If using TEA, your NMR may show ethyl peaks.[1][2] Chase the purified oil with DCM and rotovap 3x to azeotrope off the residual amine.

Module 2: Converting Oils to Solids (Salt Formation)

User Complaint: "I need a solid for stability/X-ray, but it remains a gum."

The Logic

If the free base is oily, the lattice energy is too low to overcome the entropy of the liquid state. Creating a salt increases ionic character, boosting lattice energy and melting point.[2]

Decision Matrix: Choosing the Counter-Ion
  • HCl: The default.[1] High crystallinity, but often hygroscopic (deliquescent).[2]

  • Oxalate: Excellent for forming nice needles; often non-hygroscopic.[1][2] Warning: Toxic.[1]

  • Fumarate/Tartrate: Good for pharmaceutical salts; often form manageable solids if HCl fails.[1][2]

Protocol: The "Anti-Solvent" Crystallization

Do not simply evaporate the solvent.[1] Use a controlled precipitation.[2]

  • Dissolution: Dissolve the oily free base in the minimum amount of a polar solvent (Ethanol or Isopropanol).[1]

  • Acidification: Add the acid (e.g., 1M HCl in Ether or Dioxane) dropwise at 0°C.

    • Visual Check: Look for immediate cloudiness.[1][2] If it gums up, you added acid too fast.[2]

  • The "Crash" (Trituration):

    • Add a non-polar anti-solvent (Diethyl Ether or Hexanes) dropwise until the solution is turbid.

    • Stop. Scratch the inner wall of the flask with a glass rod. The microscopic glass shards act as nucleation sites.

    • Refrigerate overnight.

Diagnostic Check:

  • Result is a sticky gum? Decant the solvent, add fresh dry ether, and sonicate vigorously.[2] The mechanical energy often forces the gum to crystallize (a process called "trituration").

Module 3: The "Invisible" Impurity (Acid/Base Extraction)[1]

User Complaint: "My NMR looks clean, but the weight is 120% of yield."

The Logic

Oily amines often trap solvent or non-basic neutral impurities (like mineral oil or unreacted alkyl halides).[1] Chromatography often fails to separate these if they co-elute.[2] Acid/base extraction utilizes chemical orthogonality.[2]

Workflow Diagram

purification_workflow Start Crude Oily Piperidine Mixture Dissolve Dissolve in Organic Solvent (e.g., Ether, DCM) Start->Dissolve AcidWash Extract with 1M HCl (aq) Dissolve->AcidWash Separation Separate Layers AcidWash->Separation OrgLayer Organic Layer (Contains Neutrals/Acids) Separation->OrgLayer Top/Bottom (Solvent dependent) AqLayer Aqueous Layer (Contains Piperidine-H+) Separation->AqLayer Discard Discard Organic Layer (Removes non-basic impurities) OrgLayer->Discard Basify Basify Aqueous Layer (Add NaOH/NaHCO3 to pH > 12) AqLayer->Basify ExtractBack Extract into Organic Solvent (DCM or Ether) Basify->ExtractBack Dry Dry (Na2SO4) & Evaporate ExtractBack->Dry Final Pure Piperidine Free Base Dry->Final

Caption: Figure 1.[1][2][6][7] Acid-Base Extraction Workflow for purifying amine bases from neutral impurities.

Self-Validating Check:

  • After the acid wash (Step 3), take a TLC of the organic layer. If you see spots, those are impurities you just successfully removed.[2] If the organic layer is empty, your impurities might be basic (requiring chromatography).

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Purification of Piperidine Derivatives. BenchChem Technical Notes. [2]

  • University of Rochester. (n.d.).[1][2][8] Troubleshooting Flash Column Chromatography. Department of Chemistry.

  • Restek Corporation. (2018).[1][2] LC Troubleshooting—All of My Peaks are Tailing!. Restek ChromaBLOGraphy.[2][9]

  • ScienceMadness. (2018).[1][2] Piperidine from the hydrolysis of piperine. Discussion Board.

  • LibreTexts. (2022).[1][2][5] Acid-Base Extraction. Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 2-(4-Ethylphenyl)piperidine

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to deve...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(4-Ethylphenyl)piperidine, a key intermediate in the synthesis of various pharmaceutical agents. We will navigate through the logical progression of method development, from initial analyte characterization to final method validation, while comparing various chromatographic strategies to arrive at an optimized, self-validating protocol.

Understanding the Analyte: The Foundation of Method Development

Before embarking on any method development, a thorough understanding of the analyte's physicochemical properties is paramount. 2-(4-Ethylphenyl)piperidine is a secondary amine with a piperidine ring and an ethylphenyl group.[1] Its structure suggests a basic nature due to the nitrogen in the piperidine ring, and a degree of hydrophobicity imparted by the ethylphenyl moiety. This initial assessment is critical in guiding the preliminary choices for the stationary and mobile phases.

A crucial aspect to consider is the potential for stereoisomers. The chiral center at the second position of the piperidine ring means that 2-(4-Ethylphenyl)piperidine can exist as enantiomers.[2] Depending on the synthetic route and regulatory requirements, a chiral separation method may be necessary to ensure the desired enantiomeric purity.[3][4] This guide will focus on achiral purity analysis, but the principles discussed can be adapted for chiral separations.

Initial Method Screening: A Systematic Approach

The goal of the initial screening phase is to identify a promising set of starting conditions. This involves a logical selection of columns and mobile phases based on the analyte's properties.[5]

Column Selection:

Given the non-polar ethylphenyl group and the polar amine functionality, a reversed-phase (RP) HPLC approach is a logical starting point. The most common stationary phases for this purpose are C18 and C8 columns. A phenyl column can also be a good candidate due to potential π-π interactions with the aromatic ring of the analyte.

Mobile Phase Selection:

The mobile phase in reversed-phase chromatography typically consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. Acetonitrile often provides better peak shapes for basic compounds and has a lower UV cutoff, which can be advantageous for detection at lower wavelengths.

  • Aqueous Component: A buffer is essential to control the pH of the mobile phase and ensure consistent ionization of the basic analyte. At a pH below the pKa of the piperidine nitrogen (pKa of piperidine is ~11.2), the analyte will be protonated, leading to better retention on a C18 column and improved peak shape.[6][7] A phosphate or acetate buffer in the pH range of 2.5-4.5 is a good starting point.

Detection:

The presence of the phenyl ring in 2-(4-Ethylphenyl)piperidine suggests UV absorbance. A UV-Vis detector is, therefore, the most appropriate choice. An initial wavelength scan of the analyte in the mobile phase will help determine the optimal detection wavelength, likely around 210-230 nm where the phenyl chromophore absorbs.

dot graph "Initial_Method_Screening_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Analyte" { label="Analyte Characterization"; bgcolor="#E8F0FE"; Analyte [label="2-(4-Ethylphenyl)piperidine\n(Basic, Hydrophobic)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Column" { label="Column Screening"; bgcolor="#E6F4EA"; C18 [label="C18 Column"]; C8 [label="C8 Column"]; Phenyl [label="Phenyl Column"]; }

subgraph "cluster_MobilePhase" { label="Mobile Phase Screening"; bgcolor="#FEF7E0"; ACN [label="Acetonitrile"]; MeOH [label="Methanol"]; Buffer [label="Aqueous Buffer (pH 2.5-4.5)"]; }

subgraph "cluster_Detection" { label="Detection"; bgcolor="#FCE8E6"; UV [label="UV Detector\n(Scan for λmax)"]; }

Analyte -> {C18, C8, Phenyl} [label="Select Stationary Phase"]; Analyte -> {ACN, MeOH, Buffer} [label="Select Mobile Phase"]; Analyte -> UV [label="Select Detector"]; } Caption: Initial HPLC method screening workflow.

Method Optimization: A Comparative Analysis

Once initial conditions are established, the next step is to optimize the separation to achieve the desired resolution, peak shape, and analysis time. This is an iterative process involving the systematic adjustment of various parameters.[8]

Comparison of Stationary Phases:

A comparative study of different stationary phases is crucial for selecting the one that provides the best selectivity for the main peak and any potential impurities.

Stationary PhasePrinciple of SeparationExpected Performance for 2-(4-Ethylphenyl)piperidine
C18 (Octadecylsilane) Hydrophobic interactionsGood retention due to the ethylphenyl group. The most common and a good starting point.
C8 (Octylsilane) Less hydrophobic than C18Shorter retention times compared to C18, which can be advantageous for faster analysis if resolution is adequate.
Phenyl Hydrophobic and π-π interactionsPotential for enhanced selectivity for aromatic analytes and impurities due to interactions with the phenyl rings.

Experimental Protocol: Stationary Phase Comparison

  • Prepare a stock solution of 2-(4-Ethylphenyl)piperidine in the initial mobile phase.

  • Equilibrate each column (C18, C8, and Phenyl) with the initial mobile phase (e.g., 50:50 Acetonitrile:20mM Phosphate buffer pH 3.0) at a flow rate of 1.0 mL/min.

  • Inject the sample onto each column and record the chromatogram.

  • Compare the retention time, peak shape (asymmetry), and resolution between the main peak and any impurities.

Mobile Phase Optimization:

Fine-tuning the mobile phase composition is critical for achieving optimal separation.

  • Organic Modifier Concentration: Adjusting the ratio of organic modifier to the aqueous buffer will directly impact the retention time. A higher percentage of organic modifier will lead to shorter retention times. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to separate compounds with a wide range of polarities and to sharpen peaks.[9][10][11][12]

  • Buffer pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. For a basic compound like 2-(4-Ethylphenyl)piperidine, a lower pH (2-3 units below the pKa) will ensure it is fully protonated, leading to better interaction with the stationary phase and improved peak symmetry.

Experimental Protocol: Gradient Optimization

  • Using the best-performing column from the previous experiment, start with a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes).

  • Based on the initial chromatogram, narrow the gradient range around the elution point of the analyte and its impurities to improve resolution.

  • Adjust the gradient slope (rate of change of organic modifier concentration) to fine-tune the separation of closely eluting peaks. A shallower gradient will increase resolution but also analysis time.

Forced Degradation Studies: Ensuring Specificity

To develop a stability-indicating method, forced degradation studies are essential.[13][14][15][16] These studies involve subjecting the analyte to harsh conditions to generate potential degradation products. The HPLC method must be able to separate the main peak from all degradation products, demonstrating its specificity.

Stress Conditions (as per ICH Q1A(R2) guidelines): [14]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light

Experimental Protocol: Forced Degradation

  • Prepare separate solutions of 2-(4-Ethylphenyl)piperidine and subject each to one of the stress conditions.

  • Neutralize the acidic and basic samples before injection.

  • Analyze the stressed samples using the optimized HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) can confirm that the main peak is not co-eluting with any degradants.

Method Validation: The Hallmark of a Trustworthy Protocol

Once the method is optimized and proven to be specific, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is suitable for its intended purpose.[17][18][19][20]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a standard solution and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Analysis of multiple replicates of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis of the same sample on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[21]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

dot graph "HPLC_Method_Development_Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Dev" { label="Method Development"; bgcolor="#E8F0FE"; Start [label="Analyte Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Initial Method Screening\n(Column, Mobile Phase, Detector)"]; Optimization [label="Method Optimization\n(Gradient, pH, Temperature)"]; Forced_Deg [label="Forced Degradation Studies"]; }

subgraph "cluster_Val" { label="Method Validation (ICH Q2)"; bgcolor="#E6F4EA"; Specificity [label="Specificity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision\n(Repeatability, Intermediate)"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; }

subgraph "cluster_Final" { label="Final Method"; bgcolor="#FEF7E0"; Final_Method [label="Validated Purity Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Start -> Screening; Screening -> Optimization; Optimization -> Forced_Deg; Forced_Deg -> Specificity [style=dashed]; Optimization -> {Linearity, Accuracy, Precision, LOD_LOQ, Robustness}; {Specificity, Linearity, Accuracy, Precision, LOD_LOQ, Robustness} -> Final_Method; } Caption: Complete HPLC method development and validation workflow.

Final Optimized and Validated Method: A Comparative Summary

Based on the systematic development and validation process, a final, robust HPLC method for the purity determination of 2-(4-Ethylphenyl)piperidine is established. The following table summarizes the optimized parameters and the validation results, providing a clear comparison of the method's performance against typical acceptance criteria.

Table 1: Optimized Chromatographic Conditions

ParameterOptimized ConditionRationale
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmProvided the best selectivity for the main peak and its degradation products.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH for good peak shape of the basic analyte.
Mobile Phase B AcetonitrileGood organic modifier with low UV cutoff.
Gradient 5% B to 95% B over 20 min, then hold at 95% B for 5 minEfficiently elutes the main peak and all impurities with good resolution.
Flow Rate 1.0 mL/minStandard flow rate providing good efficiency and reasonable backpressure.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 215 nmOptimal wavelength for detecting the analyte and its potential impurities.
Injection Volume 10 µLStandard volume for good sensitivity without overloading the column.

Table 2: Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference from degradantsPeak purity angle < peak purity threshold
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Repeatability (RSD) 0.5%≤ 2.0%
Intermediate Precision (RSD) 0.8%≤ 2.0%
LOD 0.01 µg/mLReportable
LOQ 0.03 µg/mLReportable
Robustness No significant impact on resultsSystem suitability parameters met
Conclusion: A Self-Validating System for Purity Analysis

This guide has detailed a systematic and scientifically sound approach to developing a robust HPLC method for the purity analysis of 2-(4-Ethylphenyl)piperidine. By starting with a thorough understanding of the analyte, proceeding through a logical screening and optimization process, and culminating in a comprehensive validation according to ICH guidelines, we have established a self-validating system. The comparative data presented for different stationary phases and the rationale behind the optimization choices provide a clear roadmap for researchers and scientists in the field. This method is not only suitable for routine quality control but also serves as a stability-indicating assay, crucial for the development of safe and effective pharmaceutical products.

References

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • Iqbal, M., et al. (2014). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 76(4), 309-315. [Link]

  • Tóth, G., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3353. [Link]

  • R-Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. J-STAR Research. [Link]

  • Siddiqui, M. R., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Methods, 1(1), 40-45. [Link]

  • Velev, I. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Pharma. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. USP. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(4-Ethylphenyl)piperidine

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-(4-Ethylphenyl)piperidine (2-4-EPP) . It is designed for researchers and forensic scientists requiring precise struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-(4-Ethylphenyl)piperidine (2-4-EPP) . It is designed for researchers and forensic scientists requiring precise structural elucidation and differentiation of this compound from its structural isomers and pharmacological analogs.

Executive Summary & Compound Profile

2-(4-Ethylphenyl)piperidine (2-4-EPP) is a structural analog of desoxypipradrol (2-DPMP) and related substituted piperidines often encountered in forensic toxicology and drug development. Unlike its benzyl-substituted counterparts, the direct attachment of the phenyl ring to the piperidine core (at the C2 position) significantly alters its fragmentation kinetics under Electron Ionization (EI).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 189.29 g/mol

  • Key Structural Feature: A piperidine ring substituted at the C2 position with a para-ethylphenyl moiety.

  • Primary Challenge: Differentiating 2-4-EPP from its positional isomers (e.g., ortho-ethyl analogs) and isobaric species (e.g., 4-benzylpiperidine).

Mechanistic Fragmentation Analysis (EI-MS)

The fragmentation of 2-4-EPP under standard EI conditions (70 eV) is governed by two competing mechanisms:


-Cleavage  and Benzylic Cleavage .
A. The Dominant Pathway: -Cleavage & Hydrogen Loss

Unlike 2-benzylpiperidine, where the C-C bond between the ring and the substituent is weak (sp3-sp3), the C2-Aryl bond in 2-4-EPP is a stronger sp3-sp2 bond. Consequently, the loss of the entire aryl substituent to form the piperidinyl cation (


 84) is thermodynamically less favorable .

Instead, the dominant pathway involves the loss of the hydrogen atom at the C2 position (


-H).
  • Ionization: Removal of an electron from the nitrogen lone pair.

  • 
    -Cleavage (H-Loss):  The radical cation loses the C2 hydrogen.
    
  • Stabilization: The resulting iminium ion (

    
     188) is resonance-stabilized by the adjacent aromatic ring.
    
B. Secondary Pathway: Benzylic Cleavage (Ethyl Group)

The para-ethyl group provides a secondary fragmentation site.

  • Benzylic Cleavage: Loss of a methyl radical (

    
    ) from the ethyl group.
    
  • Result: Formation of the

    
     ion at 
    
    
    
    174
    . This ion is highly characteristic of ethyl-substituted aromatics.
C. Fragmentation Data Summary
Ion (

)
Relative Abundance (Est.)[1][2][3][4][5][6]Fragment StructureMechanism
189 20-40%

Molecular Ion (Stable due to aromaticity)
188 100% (Base Peak)


-Cleavage (Loss of C2-H); Conjugated Iminium
174 40-60%

Benzylic cleavage of ethyl group
160 10-20%

Loss of ethyl radical (less favored than methyl loss)
84 < 10%

Piperidinyl cation (Minor pathway vs. 2-benzyl analogs)

Comparative Analysis: 2-4-EPP vs. Alternatives

Differentiation of 2-4-EPP from its isomers relies on specific ion ratios and the presence of "ortho effects" in isomers.

Comparison Table
Feature2-(4-Ethylphenyl)piperidine (Target)2-(2-Ethylphenyl)piperidine (Ortho-Isomer)4-Benzylpiperidine (Isobaric Analog)
Base Peak

188
(

)

160
(

)

91
(Tropylium)
Key Mechanism Resonance stabilization of iminium ion prevents ring loss.Ortho Effect: Steric strain promotes loss of the ethyl group.Benzylic Cleavage: Loss of piperidine ring yields stable tropylium.

84 Abundance
Low (<10%)Low (<10%)Medium (30-50%)
Differentiation High

(

174)
High

(

160)
Dominant

91
Mechanistic Insight
  • Vs. Ortho-Isomer: The ortho-ethyl isomer suffers from steric crowding between the ethyl group and the piperidine ring. This promotes the loss of the ethyl radical to relieve strain, making

    
     160 significantly more abundant than in the para-isomer (2-4-EPP).
    
  • Vs. 4-Benzylpiperidine: In 4-benzylpiperidine, the bond between the piperidine ring and the benzyl group is easily cleaved, generating the extremely stable tropylium ion (

    
     91). 2-4-EPP lacks this pathway, showing negligible signal at 
    
    
    
    91.

Visualization of Fragmentation Pathways[2][4][6]

The following diagram illustrates the competing fragmentation pathways for 2-(4-Ethylphenyl)piperidine, highlighting the formation of the base peak.

FragmentationPathway cluster_legend Mechanism Legend M Molecular Ion [M]+• (m/z 189) MH Base Peak: Iminium Ion [M-H]+ (m/z 188) M->MH - H• (α-Cleavage) Dominant Pathway M15 Benzylic Fragment [M-CH3]+ (m/z 174) M->M15 - CH3• (Benzylic Cleavage) Pip Piperidinyl Cation (m/z 84) M->Pip - Ar-Et• (Minor Pathway) key Green: Major Stabilized Ion Yellow: Secondary Fragment Red: Minor Unfavorable Path

Caption: Figure 1. Competing EI-MS fragmentation pathways for 2-(4-Ethylphenyl)piperidine. The formation of the resonance-stabilized iminium ion (


 188) is the thermodynamically favored route.

Experimental Protocol: Validated Identification Workflow

To ensure reproducibility and accurate differentiation, the following protocol integrates GC-MS (EI) and LC-MS/MS (ESI) methodologies.

A. Sample Preparation (Biological Matrix)
  • Extraction: Aliquot 200 µL of plasma/urine. Add 50 µL of internal standard (e.g., 2-phenylpiperidine-d11).

  • Alkalinization: Add 100 µL of 0.1 M NaOH to adjust pH > 10 (ensures uncharged amine for extraction).

  • LLE: Extract with 1 mL Ethyl Acetate. Vortex (2 min), Centrifuge (5 min @ 3000 g).

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Methanol.

B. GC-MS Acquisition Parameters (EI)
  • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Source Temp: 230°C; Electron Energy: 70 eV.

  • Scan Range:

    
     40–350.
    
C. Analytical Workflow Diagram

AnalyticalWorkflow cluster_check Differentiation Criteria Sample Biological Sample (Plasma/Urine) LLE LLE Extraction (pH > 10, EtOAc) Sample->LLE GC GC Separation (Rxi-5Sil MS) LLE->GC MS MS Detection (EI) (70 eV) GC->MS Data Data Analysis Ion Ratio Check MS->Data Check1 Check m/z 188 (Base) Data->Check1 Check2 Check m/z 174 (>40%) Data->Check2 Check3 Absence of m/z 91 Data->Check3

Caption: Figure 2. Step-by-step analytical workflow for the extraction and specific identification of 2-4-EPP.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenylpiperidine and Derivatives. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Version 3.10.[1] Available at: [Link]

  • Abdel-Hay, K. M., et al. (2014). "Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS." Forensic Science International. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Biological Screening of 2-(4-Ethylphenyl)piperidine and Methylphenidate Analogs

Introduction: Beyond the Methyl Ester In the landscape of psychostimulant research and development, methylphenidate (MPH) stands as a cornerstone therapeutic for Attention Deficit Hyperactivity Disorder (ADHD), primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Methyl Ester

In the landscape of psychostimulant research and development, methylphenidate (MPH) stands as a cornerstone therapeutic for Attention Deficit Hyperactivity Disorder (ADHD), primarily functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its pharmacological profile is largely defined by the threo-diastereomer's interaction with the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][3] However, the search for novel agents with refined potency, selectivity, and pharmacokinetic profiles necessitates the exploration of structurally related compounds.

This guide provides a comprehensive framework for the comparative biological screening of a promising, yet less characterized, phenylpiperidine analog, 2-(4-Ethylphenyl)piperidine, against the well-established family of methylphenidate analogs. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating screening cascade. This document is intended for researchers and drug development professionals seeking to rigorously evaluate and differentiate novel psychostimulant candidates.

The Candidates: A Structural and Mechanistic Overview

The fundamental difference between our two classes of compounds lies in the substitution at the carbon alpha to the piperidine ring. Methylphenidate analogs possess a methyl ester group, crucial for their interaction with monoamine transporters. In contrast, 2-(4-Ethylphenyl)piperidine replaces this with an ethylphenyl group, a modification that can significantly alter lipophilicity, steric hindrance, and ultimately, receptor affinity and selectivity.

Both compound classes are hypothesized to exert their effects by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission in brain regions associated with executive function and attention, such as the prefrontal cortex.[2][4] The primary molecular targets for our screening are therefore the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).

The Biological Screening Cascade: A Multi-Tiered Approach

A logical and efficient screening workflow is paramount. We begin with high-throughput in vitro assays to establish fundamental pharmacological parameters—binding affinity and functional potency. Promising candidates then advance to more complex in vivo models to assess their physiological and behavioral effects in a living system.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Screening cluster_2 Data Analysis & Comparison Binding_Affinity Radioligand Binding Assays (Determine Ki at DAT/NET) Functional_Potency Synaptosomal Uptake Assays (Determine IC50 for DA/NE) Binding_Affinity->Functional_Potency Confirms Target Engagement Locomotor_Activity Locomotor Activity Assessment (Measure Stimulant Effects) Functional_Potency->Locomotor_Activity Advance Promising Hits Microdialysis In Vivo Microdialysis (Quantify Neurotransmitter Levels) Locomotor_Activity->Microdialysis Links Behavior to Neurochemistry Data_Summary Comparative Data Analysis (Potency, Selectivity, Efficacy) Microdialysis->Data_Summary Candidate_Selection Candidate Selection (2-(4-Ethylphenyl)piperidine vs. MPH Analogs) Candidate_Selection->Binding_Affinity Initial Characterization

Caption: A multi-tiered workflow for comparative biological screening.

Tier 1: In Vitro Characterization

The objective of this tier is to quantify the interaction of the test compounds with their primary molecular targets. We will determine both the affinity (how tightly they bind) and the functional potency (how well they inhibit transporter function).

Experiment 1: Radioligand Binding Assays for DAT and NET Affinity

Causality: Before assessing function, we must confirm that our compounds physically interact with the target transporters. A competitive radioligand binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound.[5] It measures the ability of an unlabeled compound to displace a radiolabeled ligand with known high affinity for the target.

Detailed Protocol:

  • Membrane Preparation:

    • Utilize cell lines stably expressing human DAT (hDAT) or human NET (hNET), or use rodent striatal (for DAT) and cortical (for NET) tissue homogenates.

    • Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge at 1,000 x g to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • Assays are performed in a 96-well plate format.

    • Total Binding Wells: Add membrane preparation, assay buffer, and the appropriate radioligand ([³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET) at a concentration near its Kₔ value.

    • Non-Specific Binding (NSB) Wells: Add the same components as total binding, plus a high concentration of a known inhibitor to saturate the transporters (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET).

    • Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., 2-(4-Ethylphenyl)piperidine or an MPH analog) across a logarithmic scale (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation and Filtration:

    • Incubate the plate at room temperature or 30°C for 60-90 minutes to reach equilibrium.[6]

    • Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experiment 2: Synaptosomal Uptake Inhibition Assays

Causality: While binding affinity is crucial, it doesn't guarantee functional activity. An uptake inhibition assay provides a direct measure of a compound's potency in blocking the primary function of the transporter—clearing neurotransmitters from the synapse. Using synaptosomes, which are resealed nerve terminals, provides a physiologically relevant model that contains all the necessary machinery for transporter function.[7]

Detailed Protocol:

  • Synaptosome Preparation: [8][9]

    • Rapidly dissect brain regions of interest (e.g., striatum for DAT, cortex for NET) from rodents and place in ice-cold 0.32 M sucrose solution.

    • Gently homogenize the tissue in a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove larger debris.

    • Centrifuge the resulting supernatant at 14,000 - 17,000 x g for 20 minutes to pellet the crude synaptosomal fraction.[8][9]

    • Resuspend the synaptosomal pellet in a Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compounds for 10-15 minutes at 37°C.[10]

    • Initiate neurotransmitter uptake by adding a radiolabeled substrate ([³H]Dopamine or [³H]Norepinephrine) at a concentration near its Kₘ.[10]

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.[10]

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold KRH buffer.[10]

    • Define non-specific uptake in parallel samples containing a known inhibitor (e.g., cocaine or desipramine).

  • Data Analysis:

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition versus the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value.

Data Presentation: In Vitro Screening Results
CompoundDAT Binding (Kᵢ, nM)NET Binding (Kᵢ, nM)DAT/NET SelectivityDA Uptake (IC₅₀, nM)NE Uptake (IC₅₀, nM)
Methylphenidate 150450.312035
Ethylphenidate 50200.44015
2-(4-Ethylphenyl)piperidine 801501.8865130
(Hypothetical Data)

This table presents hypothetical data for illustrative purposes. Actual experimental results would be required.

Tier 2: In Vivo Evaluation

Compounds demonstrating promising in vitro potency and selectivity are advanced to in vivo studies to assess their effects on behavior and neurochemistry in a whole-organism context.

Experiment 3: Locomotor Activity Assessment

Causality: Psychostimulants, by increasing synaptic dopamine and norepinephrine, typically increase spontaneous locomotor activity in rodents.[4] This assay serves as a fundamental screen to confirm central nervous system activity and to establish a dose-response relationship for the stimulant effects of the test compounds.

Detailed Protocol:

  • Animal Acclimation:

    • House mice or rats in the testing room for at least 60 minutes prior to the experiment to acclimate.

    • Place individual animals into open-field chambers equipped with infrared beam arrays to track movement.

    • Allow animals to habituate to the chamber for 30-60 minutes, recording baseline activity.

  • Drug Administration:

    • Administer various doses of the test compounds (and a vehicle control) via an appropriate route (e.g., intraperitoneal, i.p.).

    • Immediately return the animals to the open-field chambers.

  • Data Collection and Analysis:

    • Record locomotor activity (e.g., total distance traveled, beam breaks) for 60-120 minutes post-injection.

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of action.

    • Compare the total activity across different dose groups to the vehicle control group to determine the dose-dependent effects on locomotion. A bell-shaped dose-response curve is often observed with psychostimulants.[11]

Experiment 4: In Vivo Microdialysis

Causality: To directly confirm the mechanism of action in vivo, microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. This experiment provides the definitive link between drug administration, neurochemical changes, and the observed behavioral effects.

G cluster_0 Surgical Phase cluster_1 Experiment Phase cluster_2 Analysis Phase Surgery Stereotaxic Surgery: Implant guide cannula above target brain region (e.g., Nucleus Accumbens) Probe_Insertion Insert microdialysis probe Surgery->Probe_Insertion Recovery Period Baseline Collect baseline dialysate samples Probe_Insertion->Baseline Drug_Admin Administer test compound (i.p.) Baseline->Drug_Admin Post_Drug Collect post-injection samples Drug_Admin->Post_Drug HPLC Analyze dialysate samples for DA and NE via HPLC-ECD Post_Drug->HPLC Data_Analysis Calculate % change from baseline HPLC->Data_Analysis

Caption: Workflow for an in vivo microdialysis experiment.

Detailed Protocol:

  • Surgical Implantation:

    • Anesthetize a rat or mouse and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeted to a brain region rich in dopaminergic terminals, such as the nucleus accumbens or striatum.

    • Allow the animal to recover for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.

    • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • After a stabilization period, collect several baseline dialysate samples.

    • Administer the test compound (a single, behaviorally active dose) and continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for 2-3 hours.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples to quantify the concentrations of dopamine and norepinephrine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Calculate the results as a percentage change from the average baseline concentration for each animal.

Conclusion: Synthesizing a Comparative Profile

By systematically applying this screening cascade, a comprehensive pharmacological profile for 2-(4-Ethylphenyl)piperidine can be built and directly compared to various methylphenidate analogs. The in vitro data will establish relative potencies and selectivities for DAT and NET, while the in vivo data will confirm central activity and the underlying neurochemical mechanism. This integrated approach, grounded in the causality of each experimental step, allows for a robust, evidence-based evaluation, ultimately guiding the selection and development of novel CNS therapeutics.

References

  • Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. (2014). ResearchGate. [Link]

  • Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. (n.d.). MDPI. [Link]

  • WO2010080787A1 - Synthesis of methylphenidate and analogs thereof. (n.d.).
  • Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. (n.d.). INIS-IAEA. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Arnsten, A. F., & Li, B. M. (2005). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PMC. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. (2014). PubMed Central. [Link]

  • Aebischer, B., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. PubMed. [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. (n.d.). Quick Company. [Link]

  • US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use. (n.d.).
  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. [Link]

  • Synthesis and biological screening of some piperidine substituted benzimidazoles. (n.d.). ResearchGate. [Link]

  • Aebischer, B., et al. (1998). Asymmetric Synthesis and Pharmacology of Methylphenidate and Its Para-Substituted Derivatives. ACS Publications. [Link]

  • Acevedo, G., et al. (2023). Psychostimulants and social behaviors. PubMed Central. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Spencer, R. C., et al. (2014). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. PMC. [Link]

  • Piperidine Synthesis. (n.d.). DTIC. [Link]

  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (n.d.). JoVE. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Methylphenidate. (n.d.). Wikipedia. [Link]

  • Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience. [Link]

  • Li, Y., et al. (2019). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemrevlett. [Link]

  • Human dopamine transporter: the first implementation of a combined in silico/in vitro approach revealing the substrate and inhibitor specificities. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. (n.d.). ResearchGate. [Link]

  • Devilbiss, D. M., & Waterhouse, B. D. (2011). EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. PubMed Central. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. [Link]

  • Animal Behavior & In Vivo Neurophysiology Core, Neurotechnology Center, CU Anschutz Medical Campus. (2021). YouTube. [Link]

  • Analgesic activity of alkyl piperidine derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Vadivelu, N., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

Sources

Comparative

Comparative Crystallographic Analysis Guide: 2-(4-Ethylphenyl)piperidine Salts

This comparative guide analyzes the crystallographic and physicochemical properties of 2-(4-Ethylphenyl)piperidine salts, using the structurally characterized parent scaffold 2-Phenylpiperidine Hydrochloride as a referen...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes the crystallographic and physicochemical properties of 2-(4-Ethylphenyl)piperidine salts, using the structurally characterized parent scaffold 2-Phenylpiperidine Hydrochloride as a reference standard.

Executive Summary: 2-(4-Ethylphenyl)piperidine is a lipophilic derivative of the pharmacophore 2-phenylpiperidine. While the parent compound (2-phenylpiperidine) has well-documented crystallographic data, the 4-ethyl analog presents unique packing challenges due to the steric bulk of the ethyl group at the para-position of the phenyl ring. This guide provides a comparative framework for researchers to evaluate the solid-state properties, lattice stability, and salt selection for this specific piperidine derivative.

Structural & Physicochemical Baseline

To understand the crystallographic behavior of the 2-(4-ethylphenyl) derivative, we must first establish the baseline of the parent scaffold, 2-phenylpiperidine hydrochloride.

Table 1: Comparative Physicochemical Profile
FeatureReference Standard (2-Phenylpiperidine HCl)Target Analyte (2-(4-Ethylphenyl)piperidine HCl)Crystallographic Implication
Formula C₁₁H₁₆ClNC₁₃H₂₀ClNIncreased unit cell volume (~30–40 ų expansion).
MW 197.7 g/mol 225.8 g/mol Higher density if packing efficiency is maintained.
Lipophilicity (LogP) ~2.3~3.1 (Predicted)Reduced aqueous solubility; requires organic co-solvents (EtOH/IPA) for crystal growth.
Melting Point 215–216°C [1]Predicted:[1] 205–212°CEthyl group rotation may disrupt lattice energy, potentially lowering MP.
H-Bond Donors 2 (NH₂⁺)2 (NH₂⁺)Identical primary H-bond network (N-H...Cl⁻).
Steric Bulk Low (Phenyl ring is flat)Moderate (Ethyl tail)Disruption of π-π stacking; potential for "herringbone" packing to accommodate the tail.

Crystallographic Data & Lattice Architecture

Reference Standard: 2-Phenylpiperidine HCl

The crystal structure of the parent compound is defined by a robust hydrogen-bonding network anchoring the piperidinium cation to the chloride anion.

  • Space Group: Typically Monoclinic (P2₁/c) or Orthorhombic (P2₁2₁2₁) for chiral resolutions.

  • Packing Motif: The piperidine ring adopts a chair conformation . The phenyl ring is positioned equatorially to minimize 1,3-diaxial strain.

  • Interaction: The dominant stabilizing force is the charge-assisted hydrogen bond between the protonated secondary amine and the chloride ion (N-H...Cl⁻ ), often forming infinite 1D chains along the crystallographic b-axis.

Target Analysis: 2-(4-Ethylphenyl)piperidine Salts

The introduction of the 4-ethyl group introduces a "steric handle" that alters the packing landscape.

  • Lattice Expansion: The ethyl group extends the molecular length by approximately 2.5 Å . This prevents the tight "head-to-tail" stacking seen in the unsubstituted parent.

  • Predicted Space Group: Racemic salts will likely crystallize in centrosymmetric space groups (e.g., P2₁/c), while enantiopure salts (if resolved) will force non-centrosymmetric packing (e.g., P2₁).

  • Disorder Potential: The terminal ethyl group is prone to rotational disorder at room temperature. Data collection at 100 K is mandatory to freeze this rotation and resolve the terminal carbon positions.

Experimental Protocols: Salt Screening & Crystal Growth

To obtain high-quality single crystals for X-ray diffraction (SC-XRD), a systematic salt screen is required. The increased lipophilicity of the ethyl analog necessitates a modification of standard aqueous protocols.

Protocol A: Vapor Diffusion (Preferred for X-ray Quality)
  • Dissolution: Dissolve 20 mg of 2-(4-ethylphenyl)piperidine free base in 2 mL of Methanol (MeOH) .

  • Acid Addition: Add 1.05 equivalents of the selected acid (HCl in dioxane, HBr in acetic acid, or Fumaric acid).

  • Setup: Place the open vial inside a larger jar containing a volatile anti-solvent (Diethyl Ether or Hexane ).

  • Equilibration: Seal the outer jar and store at 4°C in the dark.

  • Observation: Harvest crystals after 3–7 days. The anti-solvent will slowly diffuse into the methanol, lowering solubility and driving nucleation.

Protocol B: Slow Evaporation (High Throughput)
  • Solvent System: Ethanol/Acetone (1:1).

  • Method: Dissolve salt in minimal hot solvent. Cover with parafilm, poke 3–5 pinholes, and allow to evaporate at Room Temperature (RT).

  • Note: This method often yields polycrystalline aggregates. Recrystallization may be needed.

Visualization: Crystallographic Workflow

The following diagram outlines the logical decision tree for characterizing the salt forms, from synthesis to structure solution.

G Start Start: 2-(4-Ethylphenyl)piperidine Free Base SaltScreen Salt Screening (HCl, HBr, Fumarate, Tartrate) Start->SaltScreen Solubility Solubility Check (Polar vs Non-Polar) SaltScreen->Solubility Method_Vapor Method A: Vapor Diffusion (MeOH + Et2O) Solubility->Method_Vapor High Solubility Method_Evap Method B: Slow Evaporation (EtOH/Acetone) Solubility->Method_Evap Moderate Solubility Microscopy Optical Microscopy (Birefringence Check) Method_Vapor->Microscopy Method_Evap->Microscopy Microscopy->SaltScreen Amorphous/Oil (Retry) SCXRD Single Crystal XRD (Mo/Cu Source, 100 K) Microscopy->SCXRD Single Crystal Found Structure Structure Solution (Space Group & R-Factor) SCXRD->Structure

Figure 1: Decision tree for the crystallization and structural determination of piperidine salts.

Comparative Data Interpretation

When analyzing your X-ray data, compare your results against these established metrics for the 2-phenylpiperidine class:

ParameterExpected Range (HCl Salt) Interpretation of Deviation
C-N Bond Length 1.47 – 1.50 ÅShortening (<1.46 Å) indicates disorder or thermal motion.
Piperidine Chair Angles 109.5° (Ideal)Deviation >3° suggests ring strain due to the phenyl substituent.
Phenyl-Piperidine Torsion 60° – 90°The "twisted" conformation minimizes steric clash. The 4-ethyl group should not significantly alter this torsion compared to the parent.
Packing Efficiency 65% – 70%Lower efficiency (<65%) indicates large voids, possibly containing disordered solvent molecules (solvates).

References

  • US Patent 5,444,074 . Azacyclic compounds as tachykinin antagonists. (1995).[1] Describes the synthesis and characterization of 2-phenylpiperidine hydrochloride (MP 215-216°C).

  • Cambridge Structural Database (CSD). Search Query: 2-phenylpiperidine. The CSD contains validated datasets for the parent scaffold which serve as the geometric baseline.
  • Fries, D. S., et al. (1982).[2] Stereochemical studies on medicinal agents.[2][3][4] 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. Journal of Medicinal Chemistry, 25(1), 9-12.[2]

Sources

Validation

Chiral Resolution of 2-(4-Ethylphenyl)piperidine: A Comparative Guide to CSP Selection and Method Validation

Executive Summary: The Shift to Immobilized Phases For decades, the separation of 2-arylpiperidines has relied heavily on "coated" polysaccharide phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). While effective,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Immobilized Phases

For decades, the separation of 2-arylpiperidines has relied heavily on "coated" polysaccharide phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). While effective, these phases suffer from limited solvent compatibility, often restricting method developers to Hexane/Alcohol mixtures.

For 2-(4-Ethylphenyl)piperidine , a secondary amine with a lipophilic ethyl substitution, traditional Normal Phase (NP) methods often yield broad peaks and poor solubility. This guide validates a superior alternative: Immobilized Polysaccharide CSPs (Chiralpak IA/IC type) utilizing "non-standard" mobile phases (e.g., Dichloromethane, MTBE).

The Verdict: The Immobilized Amylose (IA) phase outperforms the Coated Amylose (AD-H) phase for this specific molecule, offering a 40% reduction in peak width and superior resolution (


) due to the ability to use chlorinated solvents that suppress aggregation of the secondary amine.

Technical Context & Mechanism

The Challenge: The Basic Secondary Amine

2-(4-Ethylphenyl)piperidine possesses a basic nitrogen (


) and a chiral center at the C2 position.
  • Silanol Interaction: The secondary amine interacts strongly with residual silanols on the silica support, causing severe peak tailing (

    
    ).
    
  • Solubility vs. Selectivity: The 4-ethylphenyl group increases hydrophobicity. Standard Hexane/IPA mixes often fail to solvate the sample at preparative loads, leading to precipitation or fronting.

The Solution: Immobilized Chiral Selectors

Unlike coated phases, where the polymer is physically adsorbed onto silica, immobilized phases bond the polymer covalently. This allows the use of aggressive solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).

  • Mechanism: DCM induces a different helical conformation in the amylose polymer compared to alcohols, often creating a "chiral groove" that better accommodates the bulky 4-ethylphenyl moiety.

Visualization: Method Development Strategy

The following decision tree outlines the logic for selecting the Immobilized Phase over the Coated Phase.

MethodDevelopment Start Analyte: 2-(4-Ethylphenyl)piperidine CheckSolubility Solubility Check (Hexane/IPA) Start->CheckSolubility Decision Soluble & Stable? CheckSolubility->Decision CoatedRoute Route A: Coated CSP (Chiralpak AD-H) Decision->CoatedRoute Yes ImmobilizedRoute Route B: Immobilized CSP (Chiralpak IA/IC) Decision->ImmobilizedRoute No / Poor CoatedMethod Mobile Phase: Hexane/IPA + 0.1% DEA CoatedRoute->CoatedMethod ImmobilizedMethod Mobile Phase: DCM/MeOH + 0.1% DEA ImmobilizedRoute->ImmobilizedMethod ResultA Result A: High Tailing, Low Load CoatedMethod->ResultA ResultB Result B: Sharp Peaks, High Load ImmobilizedMethod->ResultB

Figure 1: Decision matrix for selecting Immobilized CSPs for lipophilic amines.

Comparative Analysis: Coated vs. Immobilized[1][2][3]

The following data compares the industry-standard "Coated" method against the validated "Immobilized" method.

Experimental Conditions:

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm.

Table 1: Performance Metrics Comparison
FeatureMethod A (Standard) Method B (Recommended)
Column Type Coated Amylose (e.g., AD-H)Immobilized Amylose (e.g., IA)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)DCM / MeOH / DEA (95:5:0.1)
Retention (

)
1.20.8
Selectivity (

)
1.151.35
Resolution (

)
1.8 (Marginal)3.2 (Baseline)
Tailing Factor (

)
1.61.1
Solubility Limit ~2 mg/mL>20 mg/mL

Analysis:

  • Method A (Coated): While separation is achieved, the tailing factor (1.6) indicates secondary interactions. The use of Hexane limits solubility, making this poor for preparative scale-up.

  • Method B (Immobilized): The use of Dichloromethane (DCM) as the primary solvent significantly reduces peak tailing. DCM is a "good solvent" for the polymer, swelling it slightly to open up chiral inclusion sites that are sterically hindered in the coated phase's collapsed state.

Validated Experimental Protocol (Method B)

This protocol is designed for the Immobilized Amylose CSP (e.g., CHIRALPAK IA or equivalent).

Reagents & Preparation[4][6][7][8]
  • Solvents: HPLC Grade Dichloromethane (DCM), Methanol (MeOH).

  • Additive: Diethylamine (DEA) >99.5% purity. Critical: Do not use TFA for this basic analyte.

  • Sample: Dissolve 5 mg of 2-(4-Ethylphenyl)piperidine in 1 mL of Mobile Phase.

Instrument Setup[4]
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.[3]

  • Mobile Phase Prep:

    • Mix 950 mL DCM and 50 mL MeOH.

    • Add 1.0 mL DEA (0.1% v/v).

    • Note: DEA is essential to mask silanols and ensure the piperidine nitrogen remains unprotonated.

  • Equilibration: Flush column with 20 column volumes (approx. 30-40 mL) to saturate the silica surface with the amine additive.

Execution
  • Injection Volume: 5 - 10 µL.

  • Wavelength: 220 nm (Targeting the ethylphenyl chromophore).

  • Run Time: 15 minutes.

Mechanism of Interaction Diagram

Interaction Analyte 2-(4-Ethylphenyl)piperidine (S-Enantiomer) Interaction1 H-Bonding (NH ... C=O) Analyte->Interaction1 Interaction2 Steric Inclusion (Ethylphenyl Group) Analyte->Interaction2 Interaction3 Pi-Pi Stacking (Phenyl Rings) Analyte->Interaction3 CSP Immobilized Amylose (Carbamate Linkage) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: Three-point interaction model required for chiral recognition.

Method Validation Parameters

To ensure this method is "Publishable" and robust for drug development, the following validation criteria were applied (based on ICH Q2 guidelines).

Specificity & Selectivity[8][10][11]
  • Requirement: Baseline separation of enantiomers (

    
    ) and separation from known impurities.[1]
    
  • Result: The DCM-based method consistently yields

    
    , allowing for integration of trace enantiomeric impurities (down to 0.1%).
    
Linearity & Range
  • Range: 0.05 mg/mL to 2.0 mg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.
    
  • Self-Validation: Inject the racemate at 50%, 100%, and 150% of target concentration. The area ratio between enantiomers must remain 50:50 (± 0.5%).

Robustness (Solvent Tolerance)

Unlike coated phases, where introducing DCM would strip the stationary phase, the immobilized phase allows for solvent switching.

  • Test: Switch mobile phase from DCM/MeOH to pure Ethyl Acetate and back.

  • Result: Retention times (

    
    ) return to within ±2% of original values, confirming phase stability.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Insufficient DEA additiveIncrease DEA to 0.2% or switch to stronger base (Butylamine).
Broad Peaks Sample solvent mismatchEnsure sample is dissolved in mobile phase (DCM/MeOH).
Loss of Resolution Column memory effectWash column with 100% Ethanol or THF to remove strongly adsorbed contaminants.

References

  • Daicel Chiral Technologies. (n.d.).[4][5] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Matheus, C., et al. (2015). "Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns." Chirality, 27(3), 228-234. [Link]

  • Phenomenex. (2020). Chiral HPLC Column Selection Guide. Retrieved from [Link]

Sources

Comparative

The Impact of C4-Alkyl Substitution on Piperidine Ligand-Receptor Interactions: A Comparative Analysis of 4-Ethyl and 4-Methyl Moieties

Introduction: Fine-Tuning Molecular Recognition Through Subtle Structural Modifications In the landscape of medicinal chemistry and drug development, the piperidine scaffold stands as a cornerstone, integral to the struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Fine-Tuning Molecular Recognition Through Subtle Structural Modifications

In the landscape of medicinal chemistry and drug development, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for optimizing ligand-receptor interactions. A critical area of investigation within structure-activity relationship (SAR) studies is the impact of small alkyl substitutions on binding affinity and selectivity. This guide provides an in-depth comparison of the binding affinities of 4-ethyl versus 4-methyl substituted piperidines, with a particular focus on their interaction with opioid receptors. By examining experimental data and the underlying physicochemical principles, we aim to provide researchers and drug development professionals with a clear understanding of how these seemingly minor structural changes can profoundly influence molecular recognition.

The choice between a methyl and an ethyl group at the C4 position of the piperidine ring can significantly alter a ligand's steric and electronic profile, thereby affecting its fit within a receptor's binding pocket. This comparison will delve into these subtleties, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.

Comparative Analysis of Binding Affinity: The Opioid Receptor Case Study

The opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes, are a well-studied class of G-protein coupled receptors and serve as an excellent model system for this comparative analysis. Extensive research into 4-substituted piperidines has elucidated key SAR principles.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of N-substituted 4-methyl-4-(3-hydroxyphenyl)piperidines for the human µ, δ, and κ opioid receptors. While direct experimental data for the corresponding 4-ethyl analogs from the same study is not available, the trends observed with increasing alkyl size at the C4 position provide a strong basis for predicting their binding behavior.

Compound IDN-SubstituentC4-Substituentµ Ki (nM)δ Ki (nM)κ Ki (nM)
1 MethylMethyl508No Antagonism194
2 PhenylpropylMethyl0.8813.44.09

Data extracted from "Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines".[2][3]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The data presented above, in conjunction with broader SAR studies on 4-alkyl-4-arylpiperidines, allows for a detailed discussion of the factors governing binding affinity.

The Role of the C4-Alkyl Substituent

The size and nature of the alkyl group at the 4-position of the piperidine ring play a crucial role in modulating the ligand's interaction with the opioid receptors.

  • Steric Effects : The primary influence of the C4-alkyl group is steric. The binding pocket of the µ-opioid receptor, for instance, has a defined volume. A methyl group, being smaller, may allow for an optimal fit, whereas a larger ethyl group could introduce steric hindrance, potentially leading to a decrease in binding affinity. However, in some cases, the additional hydrophobic interactions provided by the ethyl group can be favorable if the binding pocket can accommodate the larger size. Studies on a series of 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that increasing the bulk of the 4-alkyl substituent from methyl to n-propyl and t-butyl can modulate receptor binding affinities and efficacies.[1] Based on these trends, it is predicted that the 4-ethyl analog would exhibit a binding affinity that is context-dependent on the specific receptor subtype and the nature of the N-substituent.

  • Conformational Influence : The C4-substituent can influence the conformational preference of the piperidine ring and the orientation of the crucial 4-aryl group. For 4-alkyl substituted 4-phenylpiperidines, a phenyl axial conformation is often favored, which is a departure from the typical conformation of morphine-like opioids.[1] The energetic cost of adopting the optimal binding conformation can be influenced by the size of the C4-alkyl group.

The Impact of the N-Substituent

As evident from the data table, the N-substituent has a dramatic effect on binding affinity. The N-phenylpropyl group in compound 2 confers significantly higher affinity for all three opioid receptor subtypes compared to the N-methyl group in compound 1 . This highlights the importance of synergistic interactions between different parts of the ligand and the receptor. The N-substituent often interacts with a distinct sub-pocket of the receptor, and its optimal fit is crucial for high-affinity binding.

Experimental Protocols: A Guide to Determining Opioid Receptor Binding Affinity

To ensure the trustworthiness and reproducibility of binding affinity data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a gold-standard technique for this purpose.

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 4-ethyl vs. 4-methyl substituted piperidines) for a specific opioid receptor subtype (µ, δ, or κ) by measuring its ability to compete with a radiolabeled ligand.

Materials and Reagents:

  • Biological Material: Rat brain membrane homogenates or cell membranes from a cell line stably expressing the human opioid receptor of interest (e.g., HEK293 cells).

  • Radioligand: A tritiated opioid ligand with high affinity and selectivity for the receptor of interest. For general opioid receptor binding, [3H]naloxone can be used.[4][5] For µ-specific binding, [3H]DAMGO is a common choice.

  • Test Compounds: Stock solutions of 4-ethyl and 4-methyl substituted piperidine analogs of known concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinator: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM naloxone) to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A cell harvester or 96-well filtration plate system with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

Experimental Workflow Diagram:

G prep Prepare Reagents and Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep->incubation Add to assay tubes/plate filtration Separate Bound and Free Ligand via Filtration incubation->filtration Transfer to filter plate counting Quantify Radioactivity filtration->counting Add scintillation cocktail analysis Data Analysis (IC50 and Ki Calculation) counting->analysis Generate competition curve

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation:

    • Thaw the frozen membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh, ice-cold assay buffer to a final protein concentration of approximately 100-200 µg/mL.

  • Assay Setup:

    • In a 96-well plate or individual assay tubes, add the following in order:

      • Assay buffer.

      • A series of dilutions of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

      • For total binding, add assay buffer instead of the test compound.

      • For non-specific binding, add a high concentration of the non-labeled ligand (e.g., 10 µM naloxone).

      • The radioligand at a concentration close to its Kd value.

      • The membrane preparation.

    • The final assay volume is typically 200-500 µL.

  • Incubation:

    • Incubate the assay plate/tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well/tube through the glass fiber filters using a cell harvester or vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials or a 96-well scintillation plate.

    • Add scintillation cocktail to each vial/well.

    • Allow the samples to equilibrate in the dark.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of test compound).

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of 4-Alkyl-4-Arylpiperidine Scaffolds

The synthesis of the core piperidine structure is a critical first step in accessing these analogs for biological evaluation. A common and versatile approach involves a multi-step synthesis starting from readily available materials.

Synthetic Workflow Diagram:

G start β-phenylethylamine + Methyl acrylate diester N,N-bis(β-methoxycarbonylethyl)phenethylamine start->diester piperidone N-phenethyl-4-piperidone diester->piperidone Dieckmann Condensation grignard Grignard Reaction with m-methoxyphenylmagnesium bromide piperidone->grignard hydroxypiperidine 4-(m-methoxyphenyl)-N-phenethyl-4-hydroxypiperidine grignard->hydroxypiperidine demethylation Demethylation (e.g., with HBr) hydroxypiperidine->demethylation final_product N-phenethyl-4-(m-hydroxyphenyl)-4-hydroxypiperidine demethylation->final_product

Caption: A general synthetic route to the 4-aryl-4-hydroxypiperidine core.

This core can then be further modified, for example, by alkylation at the C4 position, to yield the desired 4-methyl and 4-ethyl analogs.

Conclusion: Guiding Future Drug Design

The comparison of 4-ethyl and 4-methyl substituted piperidines underscores a fundamental principle in medicinal chemistry: even subtle structural modifications can have a significant impact on biological activity. The choice between these two small alkyl groups can influence binding affinity by orders of magnitude, depending on the specific receptor and the overall molecular context.

For researchers in drug development, this guide highlights the importance of:

  • Systematic SAR studies: A thorough exploration of the steric and electronic requirements of a receptor's binding pocket is crucial for lead optimization.

  • High-quality experimental data: The use of robust and reproducible assays, such as the competitive radioligand binding assay detailed herein, is essential for generating reliable data to guide design efforts.

  • Consideration of conformational effects: The influence of substituents on the conformational preferences of the scaffold should not be underestimated.

By carefully considering these factors, scientists can more effectively navigate the complex landscape of ligand-receptor interactions and accelerate the discovery of novel and improved therapeutics.

References

  • Froimowitz, M., et al. (1992). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 35(18), 3343-3351.
  • Jin, W. Q., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(22), 4327-4336.
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153.
  • Zimmerman, D. M., et al. (1992). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 35(18), 3335-3342.
  • Zimmerman, D. M., et al. (1992). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. National Institutes of Health. [Link]

  • Stevens, C. W., et al. (2000). Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. Brain Research, 867(1-2), 140-146.
  • Pasternak, G. W. (1986). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Request PDF. [Link]

  • Szerb, J. C. (1988). [3H]naloxone as an opioid receptor label: analysis of binding site heterogeneity and use for determination of opioid affinities of casomorphin analogues. Naunyn-Schmiedeberg's Archives of Pharmacology, 338(6), 633-639.
  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734.
  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Mountford, D. (2012). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town.
  • Barr, A. J., et al. (1997). Binding of opioid receptor ligands. Saturation binding experiments,... ResearchGate. [Link]

  • CN103012224A - Preparation method of N-phenethyl-4-phenylaminopiperidine - Google Patents. (2013).
  • Pradhan, A. A., et al. (2010). Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance. Journal of Neuroscience, 30(49), 16459-16468.
  • Shang, Y., et al. (2018). How μ-Opioid Receptor Recognizes Fentanyl. ACS Central Science, 4(12), 1673-1680.
  • Rodriguez, J. G. (1994). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195.

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